Danofloxacin Mesylate
Description
See also: Danofloxacin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-FXMYHANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922988 | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119478-55-6 | |
| Record name | Danofloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119478-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DANOFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Danofloxacin Mesylate on Bacterial DNA Gyrase
Audience: Researchers, scientists, and drug development professionals.
Abstract
Danofloxacin mesylate, a synthetic fluoroquinolone antibiotic used in veterinary medicine, exerts its bactericidal effect by targeting bacterial type II topoisomerases.[1] This technical guide provides an in-depth examination of the molecular mechanism by which danofloxacin inhibits DNA gyrase, a critical enzyme for bacterial survival. It details the structure and function of DNA gyrase, the formation of the drug-enzyme-DNA ternary complex, and the downstream consequences that lead to bacterial cell death. Furthermore, this document summarizes key quantitative data on the potency of danofloxacin and related fluoroquinolones and provides detailed protocols for essential in vitro assays used to study this mechanism, including DNA supercoiling and drug-induced DNA cleavage. Visualizations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers in antimicrobial drug development.
The Target: Bacterial DNA Gyrase
Bacterial DNA gyrase is a unique type II topoisomerase essential for maintaining DNA topology and facilitating critical cellular processes such as DNA replication, recombination, and repair. Its ability to introduce negative supercoils into DNA is vital for compacting the bacterial chromosome and relieving the torsional stress that arises during replication.
1.1. Structure
DNA gyrase is a heterotetrameric enzyme with an A₂B₂ architecture, composed of two GyrA subunits and two GyrB subunits.[2]
-
GyrA Subunit: This subunit is primarily responsible for DNA binding and the breakage-reunion activity. It contains the active site tyrosine residue (Tyr122 in E. coli) that forms a transient covalent bond with the 5'-end of the cleaved DNA. The GyrA subunit also houses the "quinolone resistance-determining region" (QRDR), a key locus for fluoroquinolone interaction.[2][3]
-
GyrB Subunit: This subunit harbors the ATPase activity, providing the energy for the strand passage reaction through ATP hydrolysis. It plays a role in capturing the segment of DNA that will be passed through the enzyme-mediated gate.[4]
1.2. Catalytic Cycle
The enzyme's function involves a coordinated series of conformational changes:
-
DNA Binding: The gyrase complex binds to a segment of DNA (the G-segment or gate-segment).
-
DNA Wrapping: A second DNA duplex (the T-segment or transport-segment) is captured and wrapped.
-
DNA Cleavage: Powered by ATP binding, the enzyme cleaves both strands of the G-segment, creating a 4-base pair staggered break. The GyrA subunits become covalently attached to the 5' ends of the broken DNA.
-
Strand Passage: The T-segment is passed through the transient break in the G-segment.
-
Religation: The G-segment is resealed, and the T-segment is released. This process introduces two negative supercoils into the circular DNA.
Core Mechanism of Danofloxacin Action
Like other fluoroquinolones, danofloxacin's primary mechanism is not the inhibition of enzymatic activity per se, but rather the poisoning of the enzyme.[2] It stabilizes a transient intermediate in the catalytic cycle, leading to the accumulation of toxic double-strand DNA breaks.
The key steps are as follows:
-
Intercalation and Complex Formation: Danofloxacin does not bind to the free enzyme. Instead, it intercalates into the DNA at the site of cleavage and binds non-covalently to the gyrase-DNA complex.[2]
-
Stabilization of the Cleavage Complex: The drug acts as a molecular wedge, physically blocking the DNA religation step.[5] This traps the enzyme in a state where it is covalently linked to the broken DNA ends. This stabilized structure is known as the ternary drug-gyrase-DNA cleavage complex .[6][7]
-
Inhibition of DNA Replication: These stable cleavage complexes act as physical roadblocks to the cellular machinery for DNA replication and transcription.
-
Generation of Double-Strand Breaks: When a replication fork collides with a cleavage complex, it leads to the dissociation of the complex and the formation of a permanent, lethal double-strand break in the chromosome.[8]
-
Bactericidal Effect: The accumulation of these DNA breaks triggers the SOS response and ultimately leads to bacterial cell death.
Quantitative Data Summary
While specific binding affinity (Kd) and IC₅₀ values for danofloxacin against purified DNA gyrase are not extensively published, its high potency is demonstrated through Minimum Inhibitory Concentration (MIC) data against key veterinary pathogens. For context, representative IC₅₀ values for other well-studied fluoroquinolones against DNA gyrase are also provided.
Table 1: In Vitro Potency of Danofloxacin Against Veterinary Pathogens
| Pathogen | MIC Range (µg/mL) |
|---|---|
| Mycoplasma spp. | 0.008 - 0.5 |
| Pasteurella multocida | 0.00375 - 0.125 |
| Pasteurella haemolytica | 0.125 (MIC₉₀) |
| Haemophilus somnus | 0.125 (MIC₉₀) |
(Data sourced from TargetMol[1])
Table 2: Representative 50% Inhibitory Concentrations (IC₅₀) of Fluoroquinolones against Bacterial DNA Gyrase
| Fluoroquinolone | Target Organism | Enzyme | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Ciprofloxacin | Enterococcus faecalis | DNA Gyrase | 27.8 | [9] |
| Levofloxacin | Enterococcus faecalis | DNA Gyrase | 28.1 | [9] |
| Gatifloxacin | Enterococcus faecalis | DNA Gyrase | 5.60 | [9] |
| Ciprofloxacin | Neisseria gonorrhoeae | DNA Gyrase (WT) | 0.13 (0.39 µM) | [10] |
| Ciprofloxacin | E. coli | DNA Gyrase | ~10.71 µM | [11] |
| Novel Conjugate | S. aureus | DNA Gyrase | 0.71 |[2] |
Key Experimental Protocols
The following protocols are standard methods used to characterize the inhibitory effects of fluoroquinolones like danofloxacin on DNA gyrase.
4.1. Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.
-
Objective: To determine the IC₅₀ of danofloxacin for DNA gyrase activity.
-
Materials:
-
Purified DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO or water)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 5 mM DTT, 6.5% glycerol, 0.36 mg/mL BSA)
-
ATP solution (e.g., 1.4 mM final concentration)
-
Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, bromophenol blue)
-
Agarose, TBE or TAE buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
-
Methodology:
-
Prepare reaction mixtures on ice. To each tube, add assay buffer, 0.2-0.5 µg of relaxed pBR322 DNA, and serial dilutions of danofloxacin. Include a "no drug" positive control and a "no enzyme" negative control.
-
Add a defined unit of DNA gyrase (typically the amount required to fully supercoil the DNA substrate in the given time) to all tubes except the "no enzyme" control.
-
Initiate the reaction by adding ATP and incubate at 37°C for 30-60 minutes.[12]
-
Terminate the reaction by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis in TBE or TAE buffer to separate the supercoiled, relaxed, and nicked forms of the plasmid.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Quantify the band intensities for the supercoiled and relaxed DNA. The IC₅₀ is the concentration of danofloxacin that inhibits supercoiling activity by 50% compared to the "no drug" control.[9]
-
4.2. Protocol: Quinolone-Induced DNA Cleavage Assay
This assay directly measures the formation of the ternary cleavage complex by detecting the linearization of plasmid DNA.
-
Objective: To determine if danofloxacin stabilizes the gyrase-DNA cleavage complex.
-
Materials:
-
Same as 4.1, but using supercoiled plasmid DNA as the substrate.
-
SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)
-
Proteinase K solution (e.g., 10 mg/mL)
-
-
Methodology:
-
Prepare reaction mixtures on ice containing assay buffer (note: ATP is often omitted as it is not required for quinolone-induced cleavage), supercoiled pBR322 DNA (0.5 µg), and varying concentrations of danofloxacin.[6]
-
Add a higher concentration of DNA gyrase (often 5-10 times more than in a supercoiling assay) to each tube.
-
Incubate the reaction at 37°C for 30 minutes to allow for complex formation.
-
Stop the enzymatic reaction and trap the covalent complex by adding SDS to a final concentration of 0.2-1%. This denatures the gyrase subunits.
-
Add Proteinase K to a final concentration of 0.1 mg/mL and incubate for a further 30 minutes at 37°C to digest the covalently bound protein.
-
Stop the digestion and prepare samples for electrophoresis by adding loading dye (and often performing a chloroform/iso-amyl alcohol extraction).
-
Run the samples on a 1% agarose gel.
-
Visualize and quantify the amount of linearized plasmid DNA. An increase in the linear DNA band with increasing danofloxacin concentration indicates stabilization of the cleavage complex.
-
Conclusion
This compound operates through a well-defined mechanism of action characteristic of the fluoroquinolone class of antibiotics. By targeting the bacterial DNA gyrase-DNA complex, it interrupts the enzyme's essential breakage-reunion cycle, trapping it in a "cleavage complex." This action effectively converts an essential enzyme into a cellular toxin, leading to the generation of lethal double-strand DNA breaks that halt replication and result in rapid bactericidal activity. A thorough understanding of this mechanism, supported by the quantitative and methodological data presented herein, is fundamental for the continued development of effective antimicrobial strategies and for monitoring and overcoming the challenge of bacterial resistance.
References
- 1. This compound | Antibiotic | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. inspiralis.com [inspiralis.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Danofloxacin Mesylate
Introduction
Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized exclusively in veterinary medicine for the treatment of respiratory and gastrointestinal diseases in cattle, swine, and poultry.[1][2][3] Its mesylate salt form, danofloxacin mesylate, is often preferred as it enhances solubility and stability.[4][5] The mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for the supercoiling, replication, and transcription of bacterial DNA.[2][6][7] This guide provides an in-depth overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is the methanesulfonate salt of danofloxacin. The biologically active form is the (1S)-enantiomer, which demonstrates optimal antibacterial activity.[4]
-
Chemical Name: (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinoline carboxylic acid methanesulphonate.[8]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀FN₃O₃ • CH₄O₃S (or C₂₀H₂₄FN₃O₆S) | [7][9][10] |
| Molecular Weight | 453.49 g/mol | [7][8][10] |
| Appearance | White to off-white or light yellow crystalline powder | [7][8][11] |
| Melting Point | 328°C / 337-339°C | [4][6][8] |
| UVmax | 236, 282, 351 nm | [9][12] |
| Optical Rotation | +197° (for Danofloxacin base) | [8] |
Solubility and Partition Coefficients
The mesylate salt form significantly improves the aqueous solubility of the parent compound. The solubility is pH-dependent, a characteristic feature of fluoroquinolones.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Water | 20 mg/mL | [9][12] |
| Water (25°C) | 10% (g/mL) (approx. 100 mg/mL) | [6] |
| Water (for injection) | 91 mg/mL | [13] |
| DMSO | ~25 mg/mL | [9][12] |
| Methanol | Slightly soluble / Soluble | [6][7] |
| Chloroform | Almost insoluble | [6] |
| Ethanol | Insoluble | [13] |
Table 3: Predicted Physicochemical Properties
| Property | Value | Source |
| pKa (Strongest Acidic) | 5.49 | [10] |
| pKa (Strongest Basic) | 7.31 | [10] |
| logP | 0.33 | [10] |
| logS | -2.7 | [10] |
| Water Solubility | 0.738 mg/mL | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are protocols derived from cited analytical studies.
High-Performance Liquid Chromatography (HPLC) for Quantification
A stability-indicating HPLC method has been developed and validated for the quantitative determination of this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (LC-DAD).[1]
-
Column: RP-18 column.[1]
-
Mobile Phase: A mixture of 0.3% triethylamine (pH adjusted to 3.0) and acetonitrile in an 85:15 (v/v) ratio.[1]
-
Standard Solution Preparation:
-
Sample Preparation (Injectable Solution):
-
Quantification: Generate a calibration curve by plotting the peak area or height against the concentration of the standard solutions. Calculate the concentration of the sample from this curve.[14]
Optical Rotation Method for Content Determination
This method provides a simpler alternative to titration for determining the content of the chiral this compound.[15]
-
Instrumentation: Polarimeter.
-
Standard Curve Construction:
-
Accurately weigh 5.0 g of the reference standard into a 50 mL volumetric flask, dissolve in water, and dilute to the mark to create a 100 mg/mL stock solution.[15]
-
Prepare a series of standard solutions (e.g., 6, 8, 10, 12, and 14 mg/mL) by diluting the stock solution with water in 100 mL volumetric flasks.[15]
-
Use purified water as a blank and measure the optical rotation of each standard solution at room temperature.[15]
-
Construct a standard curve by plotting optical rotation versus concentration. A linear relationship should be observed (e.g., r=0.9998).[15]
-
-
Sample Content Determination:
Visualizations: Mechanism and Workflows
Mechanism of Action
Danofloxacin's bactericidal effect stems from its ability to inhibit DNA gyrase, a critical enzyme in bacterial DNA replication.[16] This inhibition prevents the necessary supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[6][7]
Caption: Mechanism of action of this compound.
Analytical Workflow: HPLC Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a pharmaceutical formulation using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for HPLC quantification.
Synthesis of this compound
The production of this compound is a multi-step chemical synthesis process that concludes with the formation of the stable mesylate salt.[4][5]
Caption: Logical workflow for the synthesis of this compound.
Stability
This compound exhibits good stability under acidic and basic conditions. One study reported no significant degradation after four weeks of storage at 50°C in either 1.0M HCl or 1.0M NaOH.[8] However, it is susceptible to degradation under oxidative and photolytic conditions. A study on its degradation showed a 15.25% decrease in concentration after 24 hours and a 25.5% decrease after 48 hours under photolytic and oxidative stress. The compound is also noted to be hygroscopic.[6]
References
- 1. scielo.br [scielo.br]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 119478-55-6 [chemicalbook.com]
- 4. This compound [sitem.herts.ac.uk]
- 5. Danofloxacin [sitem.herts.ac.uk]
- 6. chembk.com [chembk.com]
- 7. toku-e.com [toku-e.com]
- 8. Danofloxacin [fao.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. Danofloxacin (mesylate) | CAS 119478-55-6 | Cayman Chemical | Biomol.com [biomol.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. Page loading... [guidechem.com]
- 16. This compound (CP 76136-27) | DNA-gyrase inhibitor | CAS 119478-55-6 | CP-76136-27| InvivoChem [invivochem.com]
An In-depth Technical Guide to the Synthesis of Danofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danofloxacin mesylate, a third-generation fluoroquinolone antibiotic exclusively for veterinary use, exhibits a broad spectrum of activity against various bacterial pathogens. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the requisite precursors, reaction pathways, and experimental protocols. The synthesis fundamentally involves a convergent strategy, wherein two key intermediates, (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, are synthesized separately and subsequently coupled. This guide presents detailed methodologies for the preparation of these precursors and their final condensation to yield danofloxacin, followed by its conversion to the mesylate salt. Quantitative data, where available in the referenced literature, is summarized, and reaction workflows are visually represented to facilitate a deeper understanding of the synthetic process.
Introduction
Danofloxacin is a synthetic fluoroquinolone characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, and a unique diazabicyclo[2.2.1]heptane moiety at the C-7 position.[1] This structural arrangement confers potent bactericidal activity, primarily through the inhibition of bacterial DNA gyrase.[1] The mesylate salt form enhances the solubility and stability of the active pharmaceutical ingredient.[2]
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Chiral Side Chain: Preparation of (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane.
-
Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
-
Final Assembly and Salt Formation: Condensation of the two precursors and subsequent formation of the mesylate salt.
This guide will provide a detailed examination of each of these stages.
Synthesis of the Chiral Side Chain: (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane
The synthesis of the crucial chiral diamine side chain commences with the naturally occurring amino acid, trans-4-hydroxy-L-proline, ensuring the correct stereochemistry in the final product. The general synthetic approach involves the formation of a bicyclic system through intramolecular cyclization.
Synthesis Pathway
A commonly employed pathway involves the initial protection of the amine and carboxyl groups of trans-4-hydroxy-L-proline, followed by modification of the hydroxyl group to a leaving group to facilitate cyclization.
Caption: Synthesis of the chiral side chain.
Experimental Protocols
Step 1: N-Tosylation of trans-4-hydroxy-L-proline
-
Procedure: trans-4-hydroxy-L-proline is reacted with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide, in an aqueous medium.[3]
-
Details: While specific quantitative data from a single source is limited, this standard protection reaction is typically carried out at reduced temperatures (0-5 °C) to control exothermicity, followed by stirring at room temperature until completion.
Step 2: Reduction to (2S,4S)-4-hydroxyprolinol
-
Procedure: The carboxylic acid functionality of N-tosyl-trans-4-hydroxy-L-proline is reduced to a primary alcohol. This can be achieved using a reducing agent like sodium borohydride.[4]
-
Details: The reaction is generally performed in an appropriate solvent, such as tetrahydrofuran (THF), and may require extended reaction times.
Step 3: Di-O-Tosylation of (2S,4S)-4-hydroxyprolinol
-
Procedure: The two hydroxyl groups of the prolinol derivative are converted to tosylates by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine.[3] This step activates the hydroxyl groups for the subsequent cyclization.
-
Details: The reaction is typically run at low temperatures to control reactivity and selectivity.
Step 4: Cyclization with Methylamine
-
Procedure: The ditosylated intermediate undergoes intramolecular cyclization upon reaction with methylamine under pressure to form the bicyclic core.[3]
-
Details: This reaction is a key step in forming the rigid diazabicyclo[2.2.1]heptane structure. The use of a sealed reaction vessel is necessary due to the volatility of methylamine.
Step 5: Detosylation
-
Procedure: The final step in the synthesis of the chiral side chain is the removal of the tosyl protecting group. This is typically achieved by treatment with a strong acid, such as hydrobromic acid, at elevated temperatures.[4]
-
Details: The reaction mixture is heated to reflux for several hours to ensure complete cleavage of the tosyl group. The product is then isolated as its hydrobromide salt.
Synthesis of the Quinolone Core: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
The synthesis of the fluoroquinolone core is another critical multi-step process. A common starting material for this synthesis is a suitably substituted benzoic acid derivative.
Synthesis Pathway
The Gould-Jacobs reaction is a classical and effective method for the synthesis of quinolones. This pathway involves the reaction of an aniline derivative with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification.
Caption: Synthesis of the quinolone core.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate
-
Procedure: 2,4,5-trifluorobenzoic acid is converted to its corresponding ethyl ester. The ester then undergoes a Claisen condensation with diethyl carbonate in the presence of a strong base like sodium ethoxide to yield the β-ketoester.
-
Details: This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.
Step 2: Reaction with Triethyl orthoformate and Cyclopropylamine
-
Procedure: The resulting β-ketoester is reacted with triethyl orthoformate to form an enol ether intermediate. Subsequent reaction with cyclopropylamine displaces the ethoxy group to yield ethyl 2-(2,4,5-trifluorobenzoyl)-3-cyclopropylaminoacrylate.
-
Details: This two-step, one-pot reaction is a crucial part of the Gould-Jacobs pathway.
Step 3: Thermal Cyclization
-
Procedure: The intermediate is heated in a high-boiling solvent, such as Dowtherm A, to effect an intramolecular cyclization to the quinolone ring system.
-
Details: High temperatures are required for this ring-closing reaction.
Step 4: Saponification
-
Procedure: The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.
-
Details: This final step yields the desired 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Final Assembly and Salt Formation
The final stage of the synthesis involves the coupling of the two key precursors and the subsequent formation of the mesylate salt.
Synthesis Pathway
Caption: Final assembly and salt formation.
Experimental Protocols
Step 1: Condensation Reaction
-
Procedure: (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane is reacted with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in a suitable solvent, such as pyridine or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Details: The reaction is typically heated to drive the nucleophilic aromatic substitution to completion.
Step 2: Formation of this compound
-
Procedure: The isolated danofloxacin free base is dissolved in a suitable solvent, such as a mixture of water and ethanol, and treated with one equivalent of methanesulfonic acid.[2]
-
Details: The this compound salt precipitates from the solution upon cooling and can be collected by filtration, washed, and dried. The solution is often refluxed to ensure complete salt formation before crystallization.[2]
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Cyclization to form the diazabicyclo[2.2.1]heptane core | Ditosylated prolinol derivative | (1S,4S)-2-methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane | Methylamine, pressure | 91.5 | [5] |
| Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | K2CO3, DMF, 50 °C | 95 | [6] |
Conclusion
The synthesis of this compound is a well-established process that relies on the efficient and stereocontrolled construction of two key building blocks: a chiral diamine side chain and a functionalized quinolone core. The convergent nature of this synthesis allows for the independent preparation and purification of these intermediates, leading to a high-quality final active pharmaceutical ingredient. This guide has provided a detailed overview of the synthetic pathways and experimental considerations for the preparation of this compound, intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research and development. Further optimization of reaction conditions and purification procedures can lead to improved overall yields and process efficiency.
References
- 1. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Danofloxacin Mesylate: A Technical Guide
Introduction
Danofloxacin, as danofloxacin mesylate (C₁₉H₂₀FN₃O₃ · CH₄O₃S), is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] It is primarily employed to treat respiratory and intestinal infections in cattle, pigs, and poultry.[3] The molecule's mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and cell division.[1] Rigorous quality control and structural confirmation are paramount in pharmaceutical manufacturing. Spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental tools for the identification, characterization, and purity assessment of active pharmaceutical ingredients (APIs) like this compound. This guide provides an in-depth overview of these analytical methods as applied to this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For this compound, the quinolone core contains a chromophore that absorbs light in the UV range, providing a quantitative measure of the substance's concentration and characteristic absorption maxima (λmax) useful for identification.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with 1.0 cm quartz cells is required.[4]
-
Solvent Selection : Depending on the desired pH, 0.1 M Hydrochloric Acid (for acidic conditions) or 0.1 M Sodium Hydroxide (for basic conditions) can be used. Methanol is also a suitable solvent for general analysis.[5]
-
Standard Solution Preparation :
-
Accurately weigh approximately 20.0 mg of this compound reference standard into a 100.0 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent (e.g., methanol) to obtain a stock solution of 200.0 µg/mL. The flask may be sonicated for up to 20 minutes to ensure complete dissolution.[5][6]
-
-
Working Solution Preparation :
-
Dilute the stock solution with the same solvent to prepare a working solution with a concentration within the linear range of the instrument (e.g., 5.0 µg/mL).
-
-
Spectral Acquisition :
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction from 200 to 400 nm.
-
Rinse the cuvette with the working solution, then fill it and place it in the sample holder.
-
Scan the spectrum from 200 to 400 nm and record the absorbance values. Identify the wavelength of maximum absorbance (λmax).[5]
-
Data Presentation: UV-Vis Absorption
The UV absorption maxima for danofloxacin are influenced by the pH of the medium due to the presence of acidic and basic functional groups.
| Solvent/Condition | λmax (nm) |
| Acidic (e.g., 0.1 M HCl) | 282[7] |
| Basic (e.g., 0.1 M NaOH) | 278[7] |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" by measuring the vibrational modes of chemical bonds within a molecule.[8] It is a powerful technique for identifying functional groups and confirming the identity of a pharmaceutical compound by comparing its spectrum to that of a reference standard.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Instrumentation : A calibrated FTIR spectrometer equipped with a sample press.
-
Sample Preparation :
-
Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.[1]
-
Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR range.[1]
-
Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
-
Pellet Formation :
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[3]
-
-
Spectral Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]
-
Data Presentation: Characteristic IR Absorptions
The following table lists the expected characteristic absorption bands for the key functional groups in this compound. These are based on established correlation tables, as a definitive, experimentally-derived peak list was not available in the consulted literature.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (Broad) | Stretching |
| C-H (Aromatic/Alkene) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Ketone, quinolone) | 1725 - 1705 | Stretching |
| C=O (Carboxylic Acid) | 1730 - 1700 | Stretching |
| C=C (Aromatic) | 1600 - 1475 | Stretching |
| N-H (Amine salt) | 2700 - 2250 | Stretching |
| C-N (Amine) | 1250 - 1000 | Stretching |
| S=O (Mesylate) | 1350 - 1175 | Asymmetric & Symmetric Stretching |
| C-F (Fluoroaromatic) | 1250 - 1000 | Stretching |
Note: The C=O stretching vibrations of the ketone and carboxylic acid are key features in the fluoroquinolone structure and may overlap or appear as a complex band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR provides information on the protons, while ¹³C NMR details the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent Selection : A suitable deuterated solvent is required. This compound is soluble in DMSO.[1] Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate choice.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Spectral Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum, referencing it to the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Acquire the ¹³C NMR spectrum, referencing it to the solvent peak (DMSO-d₆ at ~39.52 ppm).
-
Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.
-
Data Presentation: Predicted NMR Chemical Shifts
Disclaimer: The following chemical shift values are estimated ranges based on the known structure of this compound and standard NMR correlation data. Experimental NMR data for this compound were not available in the public literature reviewed for this guide.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Type | Structure Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid | -COOH | 14.0 - 15.0 (very broad) |
| Aromatic CH | H-5 | 8.5 - 8.7 |
| Aromatic CH | H-8 | 7.8 - 8.0 |
| Cyclopropyl CH | -CH- (on N1) | 3.4 - 3.6 |
| Diazabicycloheptane | Bridgehead CH | 4.0 - 4.5 |
| Diazabicycloheptane | Other CH, CH₂ | 2.5 - 3.8 |
| Cyclopropyl CH₂ | -CH₂- | 1.0 - 1.4 |
| Methyl | N-CH₃ | 2.3 - 2.6 |
| Mesylate | CH₃-SO₃H | ~2.4 |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Type | Structure Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl | C-4 (Ketone) | 175 - 178 |
| Carbonyl | C-3 (Carboxylic Acid) | 165 - 168 |
| Aromatic C-F | C-6 | 150 - 155 |
| Aromatic C-N | C-7 | 145 - 150 |
| Aromatic C-H | C-5, C-8 | 110 - 125 |
| Aromatic Quaternary | C-4a, C-8a, etc. | 105 - 140 |
| Diazabicycloheptane | C atoms | 45 - 65 |
| Mesylate | CH₃-SO₃H | ~40 |
| Cyclopropyl CH | -CH- (on N1) | 35 - 40 |
| Methyl | N-CH₃ | 30 - 35 |
| Cyclopropyl CH₂ | -CH₂- | 5 - 10 |
Visualizing the Analytical Workflow
The integration of these spectroscopic techniques provides a comprehensive characterization of the API. The general workflow and the interplay between the techniques are illustrated below.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Complementary information provided by different spectroscopic techniques for structural analysis.
Conclusion
The combined application of UV-Vis, IR, and NMR spectroscopy provides a robust and comprehensive framework for the analysis of this compound. UV-Vis spectroscopy serves as a rapid method for quantification and initial identification based on its characteristic chromophore. FTIR spectroscopy confirms the presence of key functional groups, offering a distinct molecular fingerprint for identity confirmation. Finally, NMR spectroscopy provides the definitive and most detailed structural elucidation, confirming atom connectivity and stereochemistry. Together, these techniques are indispensable for ensuring the quality, identity, and purity of this compound in research and pharmaceutical manufacturing environments.
References
- 1. toku-e.com [toku-e.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. rsc.org [rsc.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Danofloxacin mesylate molecular weight and formula
This guide provides essential chemical information for Danofloxacin mesylate, focusing on its molecular formula and weight. The data is presented for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The core molecular properties of this compound are summarized in the table below. This data is fundamental for stoichiometric calculations, formulation development, and analytical characterization.
| Property | Value |
| Molecular Formula | C₂₀H₂₄FN₃O₆S[1][2] |
| Molecular Weight | 453.49 g/mol [3][4] |
Experimental Protocols
This section is not applicable. The molecular weight and formula are fundamental, constant properties of the chemical compound derived from its atomic composition, and are not determined through experimental protocols in the context of a typical research study. They are established through standard chemical analysis and mass spectrometry during initial characterization.
Visual Representation
The following diagram illustrates the logical relationship between the active pharmaceutical ingredient, Danofloxacin, and its salt form, this compound. The mesylate form is created by combining Danofloxacin with methanesulfonic acid.
References
The Critical Role of Stereoisomerism and Chirality in the Efficacy and Development of Danofloxacin Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danofloxacin, a synthetic fluoroquinolone antibiotic, is a vital therapeutic agent in veterinary medicine for combating respiratory and enteric infections.[1] Its efficacy is intrinsically linked to its specific three-dimensional atomic arrangement, a concept known as stereoisomerism. Like many pharmaceuticals, danofloxacin is a chiral molecule, meaning it exists as non-superimposable mirror images, or enantiomers. The biological systems, being chiral themselves, often interact differently with each enantiomer. This can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to toxicity (the distomer).[2]
This technical guide provides a comprehensive examination of the stereoisomerism and chirality of danofloxacin mesylate. It delves into the molecule's structural features, the stereoselective synthesis required to produce the active isomer, and the profound impact of chirality on its antibacterial activity. Detailed experimental methodologies, quantitative data, and process visualizations are provided to offer a thorough resource for researchers and professionals in drug development and veterinary medicine.
The Stereochemistry of this compound
Danofloxacin's chemical structure features multiple chiral centers, primarily within the rigid (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl side chain attached to the C7 position of the quinolone core.[3][4] This specific configuration gives rise to distinct enantiomers. The pharmacologically active and commercially developed form is the (1S,4S)-enantiomer.[3][4] The mesylate salt form is utilized to enhance solubility and stability, but it does not alter the inherent stereochemistry of the danofloxacin molecule itself.[4]
The IUPAC name for the active enantiomer is (1S)-1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolinecarboxylic acid.[5]
Figure 1: Chemical Structures of Danofloxacin Enantiomers.
Stereoselective Synthesis and Chiral Analysis
The production of a single-enantiomer drug like danofloxacin necessitates a highly controlled, stereoselective synthetic process. The key is the synthesis of the chiral side-chain intermediate, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is then coupled with the fluoroquinolone core.[4]
Asymmetric Synthesis Workflow
The synthesis of the active (1S,4S)-danofloxacin enantiomer relies on the preparation of the corresponding chiral bicyclic amine intermediate. While specific process details are often proprietary, the general strategy involves starting from a chiral precursor and maintaining stereochemical integrity throughout the reaction sequence. A plausible workflow is outlined below.
Figure 2: Logical Workflow for the Asymmetric Synthesis of this compound.
Experimental Protocols for Chiral Analysis
Ensuring the enantiomeric purity of the final active pharmaceutical ingredient (API) is critical. While a specific, validated method for danofloxacin was not identified in the surveyed literature, methods for the closely related fluoroquinolone ofloxacin are well-documented and provide a strong basis for method development. Chiral ligand-exchange chromatography is a common and effective technique.
Exemplary Protocol: Chiral Ligand-Exchange HPLC for Fluoroquinolone Enantiomers
This protocol is adapted from methods developed for ofloxacin and would require optimization for danofloxacin.[6][7]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The chirality is conferred by the mobile phase, not the stationary phase.
-
Mobile Phase: A methanol-water solution is prepared containing a chiral selector (e.g., L-isoleucine, ~10 mmol/L) and a metal salt (e.g., copper(II) sulfate, ~5 mmol/L). The exact ratio of methanol to the aqueous component must be optimized to achieve resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often at a low-to-ambient temperature (e.g., 25°C), as enantioseparation in ligand-exchange chromatography is often enthalpically driven.[6]
-
Detection: UV detection at the absorbance maximum of danofloxacin (~280 nm) or fluorescence detection (excitation ~280 nm, emission ~440 nm) for higher sensitivity.[8]
-
Principle of Separation: The enantiomers of danofloxacin, the chiral ligand (L-isoleucine), and the copper(II) ions form transient diastereomeric complexes in the mobile phase. These complexes have different affinities for the stationary phase, allowing for their separation.
The Impact of Chirality on Pharmacological Activity
The stereochemistry of danofloxacin is the determining factor in its antibacterial efficacy. The biological target, bacterial DNA gyrase (a type II topoisomerase), is a chiral enzyme complex that selectively binds with the (1S,4S)-enantiomer.[9]
Mechanism of Action: Stereoselective Inhibition of DNA Gyrase
DNA gyrase is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process vital for managing DNA topology.[10] Fluoroquinolones inhibit this process by stabilizing the complex formed between the gyrase and the bacterial DNA. This stabilization traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to a cascade of events that results in rapid bacterial cell death.
Studies on the related chiral fluoroquinolone ofloxacin have demonstrated that the differential activity between its enantiomers stems directly from their interaction with the DNA-gyrase complex.[11] The more active S-enantiomer binds to the complex with significantly higher affinity (approximately 12-fold better) than the R-enantiomer.[11][12] This enhanced binding is attributed to the S-enantiomer's ability to better fit into and saturate the binding pocket created by the enzyme and the partially denatured DNA, optimizing the drug-enzyme interaction.[11][12] A similar stereoselective mechanism is the basis for the superior activity of (1S,4S)-danofloxacin.
Figure 3: Signaling Pathway of Danofloxacin's Mechanism of Action.
Comparative Antibacterial Potency
Table 1: Comparative In Vitro Antibacterial Activity of Ofloxacin Enantiomers (as a proxy for Danofloxacin)
| Enantiomer | Relative Potency vs. R-(+)-enantiomer |
|---|---|
| S-(-)-Ofloxacin (Levofloxacin) | 8x to 128x more active[2][13] |
| R-(+)-Ofloxacin | Baseline (1x) |
| Racemic (+/-)-Ofloxacin | ~2x more active[13] |
Note: This data is for ofloxacin and serves as an illustrative example of the expected stereoselectivity for danofloxacin.
Stereoselectivity in Pharmacokinetics and Toxicology
While comprehensive data comparing the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profiles of individual danofloxacin stereoisomers are limited, the principles of stereoselectivity in drug action suggest that differences are likely. For instance, a pharmacokinetic study of ofloxacin enantiomers revealed that the less active R-(+)-enantiomer was preferentially absorbed, while the more active S-(-)-enantiomer was preferentially excreted.[14]
The primary metabolite of danofloxacin is N-desmethyldanofloxacin.[8] Toxicological evaluations have established an Acceptable Daily Intake (ADI) for danofloxacin based on the No-Observed-Effect Level (NOEL) for arthropathy in immature dogs.[5] Notably, the desmethyl metabolite is approximately 10-fold more toxic, a factor considered when setting maximum residue limits.[5] It is plausible that the metabolism of danofloxacin could be stereoselective, leading to different rates of formation of this more toxic metabolite from each enantiomer, though specific data is unavailable. Administering only the active (1S,4S)-enantiomer minimizes the metabolic burden and potential toxicity associated with the inactive enantiomer.
Table 2: Pharmacokinetic Parameters of Danofloxacin in Cattle (IM Administration)
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t½) | 2.9 hours | [15] |
| Time to Peak (Tmax) | ~1 hour | [15] |
| Lung Tissue Concentration | 4 to 7 times plasma concentration | [15] |
Note: These parameters are for danofloxacin administered as the active enantiomer or racemate and do not differentiate between stereoisomers.
Conclusion
The stereochemistry of this compound is not a trivial academic detail but the very foundation of its therapeutic utility. The antibacterial efficacy resides almost exclusively in the (1S,4S)-enantiomer, which exhibits a high-affinity, stereospecific interaction with bacterial DNA gyrase. The use of the single, active enantiomer maximizes potency, reduces the overall drug dose required for a therapeutic effect, and minimizes the potential for metabolic burden and off-target effects that could be associated with the inactive distomer. For scientists and professionals in drug development, a thorough understanding of these stereochemical principles is paramount for the rational design, synthesis, and evaluation of chiral pharmaceuticals to ensure optimal safety and efficacy.
References
- 1. Danofloxacin | 112398-08-0 | AD35286 | Biosynth [biosynth.com]
- 2. Synthesis and antibacterial activities of optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Danofloxacin [sitem.herts.ac.uk]
- 5. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic study of danofloxacin in cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Danofloxacin Mesylate: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of danofloxacin mesylate. The information presented is curated from scientific literature to support research, development, and quality control of this veterinary fluoroquinolone antibiotic.
Introduction
Danofloxacin, a synthetic fluoroquinolone, is utilized in veterinary medicine for its broad-spectrum antibacterial activity. Its efficacy and safety are intrinsically linked to its chemical stability. Understanding the degradation pathways of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. This guide details the stability of this compound under hydrolytic, oxidative, and photolytic stress, outlining the major degradation products and their formation pathways.
Physicochemical Properties and Stability Profile
This compound is the methanesulfonate salt of danofloxacin, which enhances its solubility and stability[1]. The molecule possesses chiral centers, with the (1S)-enantiomer being the biologically active form[1].
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[2]. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.
Degradation Pathways
This compound exhibits notable stability under hydrolytic conditions but is susceptible to degradation upon exposure to oxidative and photolytic stress.
Hydrolytic Degradation
Studies have shown that this compound is highly stable in both acidic and alkaline environments. One report indicated no significant degradation after four weeks of storage at 50°C in either 1.0 M HCl or 1.0 M NaOH[3]. Another study also found no changes in drug concentration when exposed to 1.0, 2.0, and 5.0 mol L⁻¹ HCl and NaOH solutions for up to 24 hours[4]. This suggests that hydrolysis is not a primary degradation pathway for this compound under typical storage and physiological conditions.
Oxidative Degradation
This compound is susceptible to oxidative degradation. The concentration of danofloxacin decreased significantly under oxidative conditions[4]. The piperazine ring, a common feature in many fluoroquinolones, is often a site of oxidative attack.
A study on the oxidation of danofloxacin by free chlorine identified five main degradation products. The proposed degradation pathway involves several key reactions, including hydroxylation and cleavage of the heterocyclic core.
Below is a diagram illustrating the proposed oxidative degradation pathway of danofloxacin.
Photodegradation
Danofloxacin is known to be photoreactive, a common characteristic of fluoroquinolones[5]. Exposure to light, particularly UVA radiation, leads to the formation of multiple degradation products. The photodegradation process of danofloxacin has been reported to follow first-order kinetics[5][6].
One comprehensive study identified ten photodegradation products of danofloxacin using UPLC/MS/MS[6]. The primary degradation pathways involve modifications to the 2,5-diazabicyclo[2.2.1]heptane substituent and the quinolone core. The main initial photodegradation step appears to be the demethylation of the nitrogen atom in the bicycloheptane ring[6]. Other identified pathways include hydroxylation, defluorination, and cleavage of the bicycloheptane ring.
The following diagram illustrates the proposed photodegradation pathways of danofloxacin.
Quantitative Stability Data
The following tables summarize the available quantitative data on the degradation of this compound under various stress conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Stress Condition | Concentration | Temperature | Duration | Degradation (%) | Reference |
| 1.0 M HCl | - | 50°C | 4 weeks | Not Significant | [3] |
| 1.0 M NaOH | - | 50°C | 4 weeks | Not Significant | [3] |
| 1.0, 2.0, 5.0 M HCl | 250 µg/mL | - | 24 hours | No Change | [4] |
| 1.0, 2.0, 5.0 M NaOH | 250 µg/mL | - | 24 hours | No Change | [4] |
Table 2: Degradation of this compound under Oxidative and Photolytic Conditions
| Stress Condition | Concentration of Stressor | Temperature | Duration | Degradation (%) | Reference |
| Oxidation | - | - | - | Significant | [4] |
| Photolysis (UVA) | - | - | 24 hours | ~25% | [6] |
| Photolysis (UVA) | - | - | 48 hours | ~50% | [6] |
| Photolysis (UVA) | - | - | 72 hours | ~75% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the stability testing of this compound.
Forced Degradation Studies
A general workflow for conducting forced degradation studies is outlined below.
5.1.1. Acid and Alkaline Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
For acid hydrolysis, dilute an aliquot of the stock solution with 1.0 M HCl.
-
For alkaline hydrolysis, dilute an aliquot of the stock solution with 1.0 M NaOH.
-
Incubate the solutions at a specified temperature (e.g., 50°C or 80°C) for a defined period (e.g., 24 hours to 4 weeks)[3][4].
-
At specified time points, withdraw samples and neutralize them with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis.
5.1.2. Oxidative Degradation
-
Dilute an aliquot of the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature for a specified duration.
-
At various time intervals, withdraw samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Dilute the samples for analysis.
5.1.3. Photolytic Degradation
-
Place a solution of this compound in a quartz cuvette or other suitable transparent container.
-
Expose the solution to a controlled light source, such as a UVA lamp with a maximum emission at 365 nm[6].
-
Maintain a control sample protected from light to differentiate between photolytic and thermal degradation.
-
Irradiate for a defined period (e.g., up to 72 hours), taking samples at various time points[6].
-
Dilute the samples for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a commonly employed technique. For the identification of degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly UPLC-MS/MS, is the method of choice[6].
5.2.1. HPLC-DAD Method for Stability Studies A reported HPLC method for the determination of danofloxacin in the presence of its photodegradation products utilized the following conditions[6]:
-
Column: Gemini-NX C18 (150 mm x 4.60 mm, 3 µm particle size)
-
Mobile Phase: 0.025 M phosphate buffer (pH 5.00) : acetonitrile : methanol (95:10:30 v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 25°C
5.2.2. UPLC-MS/MS for Degradation Product Identification For the structural elucidation of degradation products, a UPLC system coupled to a tandem mass spectrometer is used. This allows for the separation of the degradation products and the acquisition of their mass spectra and fragmentation patterns, which are essential for structure identification[6].
Conclusion
This compound is a relatively stable molecule, particularly under hydrolytic stress. However, it is susceptible to degradation when exposed to oxidative and photolytic conditions, leading to the formation of several degradation products. The primary photodegradation pathways involve demethylation and other modifications of the 2,5-diazabicyclo[2.2.1]heptane ring, as well as changes to the quinolone core. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this compound formulations. The use of validated stability-indicating analytical methods is critical for monitoring the stability of this compound and controlling its impurities throughout its shelf life. Further research to fully characterize all degradation products and their potential toxicological profiles is recommended.
References
Methodological & Application
Application Note: Quantification of Danofloxacin Mesylate in Plasma using HPLC
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of danofloxacin mesylate in plasma. Two primary methodologies are presented: a highly sensitive fluorescence detection method suitable for low-concentration pharmacokinetic studies and a widely accessible UV detection method. The protocols cover plasma sample preparation, detailed chromatographic conditions, and method validation parameters. This guide is intended for researchers, scientists, and drug development professionals requiring accurate measurement of danofloxacin in biological matrices.
Introduction
Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat respiratory and enteric diseases. Accurate quantification of danofloxacin in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform effective dosage regimens. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides comprehensive protocols for two validated HPLC methods.
Principle
The method is based on reversed-phase chromatography, where danofloxacin and an internal standard (IS) are separated on a C18 stationary phase. Plasma proteins are first removed from the sample, typically by protein precipitation or liquid-liquid extraction. The extracted analytes are then injected into the HPLC system. Quantification is achieved by comparing the peak area response of danofloxacin to that of an internal standard against a calibration curve prepared in a blank plasma matrix.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Sarafloxacin (Internal Standard for Fluorescence method)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloromethane (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Triethylamine
-
Orthophosphoric acid
-
Perchloric acid
-
Sodium hydroxide (NaOH)
-
Blank, drug-free plasma (from the same species as the study)
Instrumentation and Chromatographic Conditions
Two validated methods are presented. The fluorescence detection method offers superior sensitivity, while the UV detection method provides a robust alternative.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method A: Fluorescence Detection | Method B: UV Detection |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Fluorescence Detector | Quaternary Pump, Autosampler, Column Oven, UV/VIS Detector |
| Column | Reversed-phase C18 | Gemini™ C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Aqueous Solution : Acetonitrile (80:20, v/v)[2][3] | 0.4% Triethylamine + 0.4% Orthophosphoric Acid in Water : Acetonitrile (87:13, v/v)[1][4] |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[1][4] |
| Column Temp. | 30 °C[1][5] | 30 °C[1] |
| Injection Vol. | 20 µL | 20 µL[1][5] |
| Detector | Fluorescence | UV/VIS |
| Wavelength | Excitation (λex): 338 nm, Emission (λem): 425 nm[2][3] | 278 nm[1] |
| Internal Standard | Sarafloxacin[2][3] | Not specified (can be run without) |
| Retention Time | Danofloxacin: ~2.80 min, Sarafloxacin: ~4.40 min[2][3] | Analyte-specific, determined by the system |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade water or a 1:1 acetonitrile:water mixture to obtain a 1 mg/mL stock solution.[6]
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of sarafloxacin in the same manner.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create concentrations for spiking into blank plasma for the calibration curve.
Plasma Sample Preparation Protocols
Two primary extraction methods are provided below.
Protocol A: Liquid-Liquid Extraction (for Fluorescence Detection) [2][3]
This method is recommended for achieving the lowest limits of quantification.
-
Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add a specified amount of the internal standard (e.g., Sarafloxacin).
-
Add 100 µL of 0.1 M phosphate buffer (pH 7.4) and vortex briefly.
-
Add 600 µL of trichloromethane (chloroform) to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an HPLC vial for injection.
Protocol B: Protein Precipitation (for UV Detection) [1][7]
This is a simpler and faster, though potentially less clean, extraction method.
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]
-
Add 200 µL of cold acetonitrile to the plasma.[1]
-
Vortex for 30 seconds to precipitate the plasma proteins.[1][7]
-
Centrifuge at >9,000 x g for 10 minutes at 15 °C.[1]
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.[1]
Calibration Curve and Quality Control (QC) Samples
-
Prepare a series of calibration standards by spiking appropriate amounts of the danofloxacin working solutions into blank plasma. A typical concentration range for the fluorescence method is 1 to 1500 ng/mL.[2][3] For the UV method, a range of 0.04 to 10 µg/mL is appropriate.[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner to be analyzed with each batch of unknown samples to ensure the validity of the results.
Method Validation and Data Presentation
The described methods have been validated for key analytical parameters. The results are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Method A: Fluorescence Detection | Method B: UV Detection |
| Linearity Range | 1 - 1500 ng/mL[2][3] | 0.04 - 40 µg/mL (40 - 40,000 ng/mL)[1][7] |
| Correlation Coefficient (r²) | > 0.999[2][3] | > 0.999[1] |
| Limit of Detection (LOD) | 1 ng/mL[2][3] | 0.05 µg/mL (50 ng/mL)[6] |
| Limit of Quantification (LOQ) | 5 ng/mL[2][3] | 0.04 µg/mL (40 ng/mL)[1] |
| Intra-assay Precision (%RSD) | 2.4%[2][3] | < 7.9%[1][4] |
| Inter-assay Precision (%RSD) | 4.0%[2][3] | < 7.9%[1][4] |
| Mean Recovery (%) | ~80%[2][3] | > 91%[1][4] |
| Accuracy (% Bias) | Not specified | ± 5.3%[1][4] |
Visualized Workflows
The following diagrams illustrate the experimental process for the quantification of danofloxacin in plasma.
References
- 1. 2.3.1. Danofloxacin Analysis [bio-protocol.org]
- 2. Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Danofloxacin Mesylate in Cattle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetics of danofloxacin mesylate in cattle. The following sections detail the experimental protocols for conducting such studies and summarize the key pharmacokinetic parameters observed in various investigations. This information is intended to guide the design and interpretation of future studies on this veterinary antimicrobial agent.
I. Introduction to Danofloxacin Pharmacokinetics in Cattle
Danofloxacin is a synthetic fluoroquinolone antimicrobial agent with broad-spectrum activity against bacterial pathogens responsible for respiratory diseases in cattle.[1][2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of adverse effects and antimicrobial resistance.
Pharmacokinetic studies in cattle have demonstrated that danofloxacin is rapidly absorbed and widely distributed throughout the body following parenteral administration.[4][5] It exhibits concentration-dependent bactericidal activity, meaning that higher peak plasma concentrations lead to a more effective bacterial kill rate.[6] The primary route of elimination is through both urine and feces.[3][7]
II. Experimental Protocols
This section outlines a generalized protocol for conducting in vivo pharmacokinetic studies of this compound in cattle, based on methodologies reported in the scientific literature.
Animal Model and Housing
-
Species and Breed: Clinically healthy male and female cattle (e.g., Holstein, crossbred-beef) are commonly used.[8][9][10][11] The age and weight of the animals should be recorded and standardized as much as possible within the study.
-
Health Status: Animals should be acclimatized to the study conditions and confirmed to be free of any clinical signs of disease prior to the commencement of the study. Specific studies may involve experimentally induced infections to evaluate pharmacokinetics in a diseased state.[6][9][10][11]
-
Housing and Diet: Cattle should be housed in conditions that meet animal welfare standards, with free access to water and a standard antibiotic-free diet.[12]
Drug Administration
-
Formulation: this compound is typically administered as a sterile injectable solution.[4][8]
-
Dosage and Route of Administration: The dosage can vary depending on the study objectives. Common administration routes for pharmacokinetic studies include:
-
Intravenous (IV): A single bolus injection, typically into the jugular vein, is used to determine the drug's distribution and elimination characteristics without the influence of absorption.[1][2][6]
-
Intramuscular (IM): Administered into a large muscle mass, such as the neck or hindquarters.[1][2][7]
-
Subcutaneous (SC): Injected under the skin, often in the neck or behind the shoulder.[1][2][4][8][13] The volume per injection site should not exceed recommended limits (e.g., 15 mL).[4][8][13]
-
Sample Collection
-
Blood (Plasma/Serum): Blood samples are the primary matrix for pharmacokinetic analysis.
-
Collection: Samples are typically collected from the jugular vein via an indwelling catheter or by direct venipuncture into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA for plasma).
-
Schedule: A frequent sampling schedule is critical in the initial hours post-administration to accurately capture the absorption and distribution phases. A typical schedule might include samples at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][2][6]
-
Processing: Blood samples should be centrifuged to separate plasma or allowed to clot for serum collection, which is then harvested and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Tissues: For tissue distribution studies, animals are euthanized at various time points after drug administration, and samples from target tissues (e.g., lung, liver, kidney, muscle, injection site) are collected.[1][2][3][5]
-
Other Matrices: Depending on the study's objectives, other biological fluids like milk, urine, or interstitial fluid can also be collected.[5][9][10][11][12][14]
Analytical Methodology
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a common and sensitive method for quantifying danofloxacin concentrations in biological matrices.[1][2][5]
-
Method Validation: The analytical method must be validated to ensure accuracy, precision, linearity, and sensitivity (limit of quantification).
-
Sample Preparation: This typically involves protein precipitation and/or solid-phase extraction to isolate the drug from the biological matrix before injection into the HPLC system.
Pharmacokinetic Analysis
-
Non-Compartmental Analysis: This method is commonly used to determine key pharmacokinetic parameters directly from the plasma concentration-time data.
-
Compartmental Analysis: The data can also be fitted to a compartmental model (e.g., one- or two-compartment) to describe the drug's disposition in the body.[12]
-
Software: Specialized pharmacokinetic software (e.g., Phoenix WinNonlin) is used for these calculations.
III. Data Presentation: Pharmacokinetic Parameters of Danofloxacin in Cattle
The following tables summarize key pharmacokinetic parameters of this compound in cattle from various studies. These values can vary depending on the dose, route of administration, age, and health status of the animals.
Table 1: Pharmacokinetic Parameters of Danofloxacin in Cattle Plasma/Serum
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| 1.25 | IM | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | N/A | [1][2] |
| 1.25 | SC | 0.39 - 0.48 | 0.8 - 1.3 | 3.9 - 4.4 | N/A | [1][2] |
| 1.25 | IM | N/A | ~1 | 2.9 | N/A | [7] |
| 8 | SC | N/A | N/A | N/A | 32.0 ± 8.2 (3-week old calves) | [9][11] |
| 8 | SC | N/A | N/A | N/A | 18.9 ± 12.6 (6-month old calves) | [9][11] |
| 6 | SC | N/A | N/A | 12.53 | 9.69 | [5] |
| 1.25 | IV | N/A | N/A | 0.92 | N/A | [12] |
| 1.25 | IM | N/A | 1 | 2.26 | N/A | [12] |
N/A: Not available in the cited source.
Table 2: Tissue Distribution of Danofloxacin in Cattle
| Tissue | Concentration Relative to Plasma | Key Findings | Reference |
| Lung | 4 to 7 times higher | Danofloxacin concentrates in lung tissue, which is significant for treating respiratory diseases. | [7] |
| Liver | Highest residue levels | The liver is a primary site of drug accumulation and metabolism. | [1][2][3] |
| Kidney | High residue levels | The kidney is an important organ for drug elimination. | [3] |
| Milk | Rapid and extensive penetration | Drug concentrations in milk can exceed those in plasma. | [5][12][14] |
IV. Visualization of Experimental Workflow and Pharmacokinetic Relationships
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of danofloxacin in cattle.
Caption: Experimental workflow for a cattle pharmacokinetic study.
Pharmacokinetic Parameter Relationships Diagram
This diagram illustrates the logical relationships between key pharmacokinetic parameters.
Caption: Key pharmacokinetic parameter relationships.
References
- 1. Danofloxacin [fao.org]
- 2. fao.org [fao.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. zoetisus.com [zoetisus.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Pharmacodynamic Profiles of Danofloxacin Administered by Two Dosing Regimens in Calves Infected with Mannheimia (Pasteurella) haemolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of danofloxacin in cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advocin for Cattle - (this compound) Sterile Injectable Solution - 100mL (180 mg/mL) - [Respiratory Health] | On Sale | EntirelyPets Rx [entirelypetspharmacy.com]
- 9. Impact of bovine respiratory disease on the pharmacokinetics of danofloxacin and tulathromycin in different ages of calves | PLOS One [journals.plos.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Impact of bovine respiratory disease on the pharmacokinetics of danofloxacin and tulathromycin in different ages of calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icba-israel.com [icba-israel.com]
- 13. Table: Dosages of Quinolonesa-MSD Veterinary Manual [msdvetmanual.com]
- 14. PHARMACOKINETIC AND THERAPEUTIC STUDIES ON DANOFLOXACIN AND MARBOFLOXACIN IN LACTATING COWS [avmj.journals.ekb.eg]
Application Notes and Protocols: Danofloxacin Mesylate for Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing danofloxacin mesylate in cell culture for cytotoxicity studies. This document includes quantitative data on its cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] Emerging research has indicated that like other fluoroquinolones, danofloxacin can also exert cytotoxic effects on eukaryotic cells, making it a compound of interest for in vitro cytotoxicity and cancer research. The primary mechanism of cytotoxicity in mammalian cells is believed to be the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound are cell-type specific and dependent on concentration and exposure time. The following table summarizes the available 50% effective concentration (EC50) values for danofloxacin in two commonly used cell lines.
| Cell Line | Cell Type | Assay | Exposure Time | EC50 (µg/mL) | Reference |
| Balb/c 3T3 | Mouse fibroblast | MTT | 72 hours | >100 | [1] |
| HepG2 | Human hepatoma | MTT | 72 hours | ~80 | [1] |
Note: The EC50 values indicate that prolonged exposure is necessary to observe significant cytotoxicity. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound (powder)
-
Sterile, tissue culture-treated 96-well plates
-
Complete cell culture medium appropriate for the chosen cell line
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 10-200 µg/mL) for initial studies.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
6-well tissue culture plates
-
This compound
-
Complete cell culture medium
-
PBS, sterile
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (determined from cytotoxicity assays, e.g., IC50 concentration) for the desired time period. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Danofloxacin-Induced Apoptosis
Caption: Proposed mechanism of danofloxacin-induced apoptosis in mammalian cells.
References
Troubleshooting & Optimization
Technical Support Center: Danofloxacin Mesylate Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of danofloxacin mesylate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The most significant degradation pathway is photodegradation, where exposure to light, particularly UVA radiation, leads to the formation of numerous degradation products.[1][2][3][4] Oxidative conditions also cause notable degradation.[1] In contrast, it shows relative stability under acidic and basic hydrolysis and thermal stress.[1][5]
Q2: How many degradation products of danofloxacin have been identified?
A2: Studies have identified a significant number of degradation products, particularly under photolytic conditions. One study identified as many as ten photodegradation products using UPLC/MS/MS.[2][3] The number of products detected can vary depending on the analytical method and the specific stress conditions applied.
Q3: Are the degradation products of danofloxacin biologically active?
A3: Yes, some photodegradation products of danofloxacin have been shown to possess biological activity.[1] This is a critical consideration, as it means that a microbiological assay may not be a suitable stability-indicating method because it cannot distinguish between the parent drug and its active degradants.[1]
Q4: What is the kinetic profile of danofloxacin photodegradation?
A4: The photodegradation of danofloxacin has been shown to follow first-order kinetics.[2][3][4] This implies that the rate of degradation is directly proportional to the concentration of danofloxacin.
Troubleshooting Guides
Issue 1: Poor separation of degradation products in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting:
-
Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Modify the pH of the aqueous buffer. A phosphate buffer with a pH around 5.0 has been used successfully.[2][3]
-
Consider using additives like triethylamine, which can improve peak shape for amine-containing compounds like fluoroquinolones.[1]
-
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Possible Cause 3: Inadequate gradient elution program.
-
Troubleshooting:
-
If using an isocratic method, switch to a gradient elution to improve the resolution of complex mixtures of degradation products.
-
Optimize the gradient slope and duration to achieve better separation of closely eluting peaks.
-
-
Issue 2: Difficulty in identifying the structure of unknown degradation products.
-
Possible Cause 1: Insufficient mass spectral data.
-
Troubleshooting:
-
Utilize high-resolution mass spectrometry (HRMS) techniques like Q-TOF or Orbitrap for accurate mass measurements and determination of elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products. This data is crucial for structural elucidation.
-
-
-
Possible Cause 2: Co-elution of multiple degradation products.
-
Troubleshooting:
-
Improve chromatographic separation using the steps outlined in Issue 1.
-
If co-elution persists, consider using a different chromatographic technique, such as hydrophilic interaction liquid chromatography (HILIC), for orthogonal separation.
-
-
-
Possible Cause 3: Lack of reference standards.
-
Troubleshooting:
-
Synthesize suspected degradation products to confirm their identity by comparing their retention times and mass spectra with the unknown peaks.
-
If synthesis is not feasible, use computational tools to predict fragmentation patterns of proposed structures and compare them with the experimental MS/MS data.
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Number of Degradation Products Detected | Reference |
| Photolytic (UVA) | UVA radiation (320–400 nm) | 24 hours | 15.25 | 3 | [1] |
| 48 hours | 25.5 | 3 | [1] | ||
| UVA radiation | 24 hours | 57.12 | Not specified | [1] | |
| 48 hours | 90.76 | 10 (identified) | [2][3] | ||
| 72 hours | 100 | Not specified | [1] | ||
| Oxidative | 30% H₂O₂ | 12 hours | 19.3 | Not specified | [1] |
| 24 hours | 35.1 | Not specified | [1] | ||
| Acidic Hydrolysis | 1.0, 2.0, and 5.0 M HCl | 24 hours at 80°C | No significant change | 0 | [1] |
| 1.0 M HCl | 4 weeks at 50°C | No significant degradation | 0 | [5] | |
| Alkaline Hydrolysis | 1.0, 2.0, and 5.0 M NaOH | 24 hours at 80°C | No significant change | 0 | [1] |
| 1.0 M NaOH | 4 weeks at 50°C | No significant degradation | 0 | [5] | |
| Thermal | 80°C | 24 hours | No significant change | 0 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution with 1 M NaOH before analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified period. Alternatively, heat a solution of the drug.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides UV output (e.g., a photostability chamber with UVA lamps) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
Protocol 2: HPLC Method for Danofloxacin and its Photodegradation Products
This protocol is based on a validated method for the determination of danofloxacin and its photodegradation products.[2][3]
-
Chromatographic System:
-
Column: Gemini-NX C18, 150 mm × 4.60 mm, 3 µm particle size.
-
Mobile Phase: 0.025 M phosphate buffer (pH 5.00) : acetonitrile : methanol (95:10:30, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of danofloxacin and the degraded samples in the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas for quantification.
-
Visualizations
Caption: Experimental workflow for the identification of danofloxacin degradation products.
Caption: Logical relationship of a forced degradation study in drug development.
References
- 1. Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Danofloxacin [fao.org]
Troubleshooting inconsistent results in danofloxacin mesylate MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with danofloxacin mesylate Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Danofloxacin is a synthetic fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, danofloxacin disrupts DNA supercoiling and leads to strand breaks, ultimately resulting in bacterial cell death.[1]
Q2: What are the common reasons for obtaining higher-than-expected danofloxacin MIC values?
Higher-than-expected MIC values can be due to several factors, including the development of bacterial resistance, issues with the experimental setup, or the degradation of the this compound. The most common resistance mechanisms include:
-
Target-site mutations: Alterations in the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of danofloxacin to its targets.[2][3]
-
Efflux pumps: Bacteria can actively transport danofloxacin out of the cell using efflux pumps, thereby reducing the intracellular drug concentration.[2]
-
Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can also contribute to increased MIC values.[2]
Q3: What are the optimal storage and solvent conditions for this compound?
This compound is soluble in water (approximately 20 mg/mL) and DMSO (approximately 25 mg/mL).[4][5] For MIC assays, it is recommended to prepare a stock solution in a suitable solvent, such as water or DMSO, and then serially dilute it in the appropriate broth medium. Aqueous solutions are not recommended for storage for more than one day.[4][5] It is crucial to ensure complete solubilization of the compound to avoid inaccurate results.
Q4: Which quality control (QC) strains should be used for danofloxacin MIC assays?
Standard QC strains, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used to ensure the accuracy and reproducibility of MIC assays. Commonly used strains for antimicrobial susceptibility testing include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
It is important to consult the latest CLSI documents for the most up-to-date recommended QC strains and their expected MIC ranges for danofloxacin.[6][7][8]
Troubleshooting Inconsistent MIC Results
Inconsistent results in this compound MIC assays can arise from various sources. The following guide provides a structured approach to troubleshooting common issues.
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure micropipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Incomplete Solubilization | Visually inspect the stock solution for any precipitate. If necessary, gently warm or vortex the solution. Prepare fresh stock solutions if solubility issues persist.[9] |
| Contamination | Inspect the growth control wells for signs of contamination. Streak a sample from a suspect well onto an agar plate to check for purity. |
| "Skipped Wells" | This phenomenon, where growth is observed at higher concentrations but not at a lower one, can be due to technical errors in dilution or inoculation. Repeat the assay with careful attention to technique.[10] |
Problem: MIC values are consistently too high.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | Prepare the inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. A heavier inoculum can lead to falsely elevated MICs.[11] |
| Bacterial Resistance | The bacterial isolate may have developed resistance to danofloxacin. Consider sequencing the gyrA and parC genes to check for mutations.[12][13][14] |
| Degradation of Danofloxacin | Danofloxacin can degrade under certain conditions, such as exposure to light (photodegradation) or strong oxidizing agents.[13] Prepare fresh stock solutions and protect them from light. |
| Inappropriate Media Composition | The concentration of divalent cations (e.g., Ca2+, Mg2+) in the Mueller-Hinton Broth (MHB) can affect the activity of fluoroquinolones.[15][16] Use cation-adjusted MHB as recommended by CLSI. The pH of the media can also influence drug activity; ensure it is within the recommended range (typically 7.2-7.4).[17][18] |
Problem: MIC values are consistently too low.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Density | A lighter than recommended inoculum can result in falsely low MIC values. Ensure the inoculum is standardized to a 0.5 McFarland turbidity. |
| Potency of Danofloxacin Powder | Verify the potency of the this compound powder from the manufacturer's certificate of analysis and adjust calculations for stock solution preparation accordingly. |
| Incorrect Incubation Conditions | Ensure the plates are incubated at the correct temperature (typically 35-37°C) and for the appropriate duration (16-20 hours for most bacteria). |
Data Presentation
Table 1: Influence of pH on Danofloxacin Activity in Combination Therapy
The following table summarizes the synergistic activity of danofloxacin in combination with other antimicrobials against resistant E. coli strains at different pH values. Synergism is indicated by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.
| Antimicrobial Combination | pH 5.0 | pH 6.0 | pH 7.3 | pH 8.0 |
| Danofloxacin + Colistin | Low Synergism | Low Synergism | Moderate Synergism (33%) | High Synergism |
| Danofloxacin + Ceftiofur | Low Synergism | Low Synergism | High Synergism (100%) | High Synergism |
| Data adapted from a study on resistant E. coli strains of animal origin. The percentages represent the rate of synergistic activity observed.[17] |
Table 2: Impact of gyrA and parC Mutations on Fluoroquinolone MICs in P. aeruginosa
This table illustrates the effect of mutations in the quinolone-resistance-determining regions (QRDRs) of gyrA and parC on the MICs of ciprofloxacin and levofloxacin in Pseudomonas aeruginosa. While this data is for other fluoroquinolones, similar trends are expected for danofloxacin.
| Mutation Status | Ciprofloxacin MIC Range (µg/mL) | Levofloxacin MIC Range (µg/mL) |
| Single gyrA mutation (Thr-83 -> Ile) | 4 - 64 | 4 - 32 |
| Double gyrA and single parC mutation | 32 - 256 | 32 - 256 |
| Data from a study on clinical isolates of P. aeruginosa. Higher MICs are observed with an increasing number of mutations.[12] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Following CLSI Guidelines)
This protocol outlines the steps for performing a broth microdilution MIC assay, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][19][20][21]
1. Preparation of Danofloxacin Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a stock solution (e.g., 1 mg/mL), accounting for the potency of the powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below, protected from light.
2. Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the danofloxacin working solution (diluted from the stock solution) to well 1 of each row.
-
Perform serial twofold dilutions by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control and will not contain any drug.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of danofloxacin that completely inhibits visible growth of the organism.
-
Growth is typically observed as turbidity or a button of cells at the bottom of the well.
-
The growth control well should show distinct turbidity. The sterility control should remain clear.
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent MIC results.
Caption: Danofloxacin's mechanism and bacterial resistance pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fix microphone problems - Microsoft Support [support.microsoft.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aurosan.de [aurosan.de]
- 6. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 7. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 8. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wormsandgermsblog.com [wormsandgermsblog.com]
- 10. globalavisual.com [globalavisual.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. makhillpublications.co [makhillpublications.co]
- 14. researchgate.net [researchgate.net]
- 15. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. researchgate.net [researchgate.net]
Optimization of HPLC parameters for danofloxacin mesylate analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of danofloxacin mesylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My danofloxacin peak is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing for danofloxacin, a fluoroquinolone, can be caused by several factors. A common reason is secondary interactions between the basic amine groups of danofloxacin and acidic residual silanol groups on the silica-based column packing.[1][2] Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A low pH (around 2.5-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Use of Triethylamine (TEA): Adding a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.3%) can mask the active silanol sites and improve peak symmetry.[3]
-
Column Choice: Consider using a column with high-purity silica or one that is end-capped to reduce the number of available silanol groups.[4]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[5]
Issue 2: Inconsistent Retention Times
Q: The retention time for danofloxacin is drifting or shifting between injections. How can I resolve this?
A: Fluctuations in retention time can compromise the reliability of your analysis.[6][7] Here are the common causes and their solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A minimum of 5-10 column volumes is recommended.[4][8]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts.[8][9] Ensure accurate and consistent preparation of the mobile phase. If preparing online, check the pump's proportioning valves.[4]
-
Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Use a column oven to maintain a constant temperature.[8][9]
-
Flow Rate Instability: Check the pump for leaks and ensure it is delivering a constant flow rate. Air bubbles in the system can also cause flow rate variations.[8][10]
Issue 3: Extraneous Peaks (Ghost Peaks)
Q: I am observing unexpected peaks in my chromatogram, even in blank injections. What is the source of these ghost peaks?
A: Ghost peaks can arise from several sources. Here's how to troubleshoot this issue:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can appear as ghost peaks. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and, if necessary, inject a blank solvent after a high-concentration sample.
-
System Contamination: Contaminants can accumulate in the injector, tubing, or column. Flush the system with a strong solvent to remove them. A guard column can help protect the analytical column from strongly retained impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: A good starting point for method development for this compound analysis would be a reversed-phase C18 column with UV detection. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or formic acid/triethylamine) and an organic modifier like acetonitrile or methanol.
Q2: How do I choose the appropriate detection wavelength for this compound?
A2: Danofloxacin has a UV absorbance maximum around 280-283 nm.[3][11] For fluorescence detection, excitation and emission wavelengths of approximately 280 nm and 450 nm, or 338 nm and 425 nm have been used.[12][13]
Q3: What is a stability-indicating HPLC method, and why is it important for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[14][15] This is crucial for assessing the stability of this compound in pharmaceutical formulations and for impurity profiling.[16][17] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are performed to demonstrate the method's specificity.[3][18]
Q4: How can I validate my HPLC method for this compound analysis?
A4: Method validation should be performed according to ICH guidelines and includes the following parameters:[19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][19]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[3][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11][21]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
Data Presentation
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Supelco Ascentis® RP-18 (150 x 4.6 mm, 5 µm)[3] | Gemini-NX C18 110A (150 mm x 4.60 mm, 3 µm)[11] | C18 Gemini analytical column (250 × 4.6 mm, 5 μm)[12] |
| Mobile Phase | 0.3% Triethylamine (pH 3.0 with 10% formic acid) and Acetonitrile (85:15, v/v)[3] | 0.025 M Phosphate buffer (pH 5.00), Acetonitrile, and Methanol (95:10:30, v/v/v)[11] | Acetonitrile and aqueous solution (15:85, v/v). Aqueous solution: 0.02 M KH2PO4, 0.006 M H3PO4, 0.012 M TEA (pH 4.1)[12] |
| Flow Rate | 1.0 mL/min[3] | 1.2 mL/min[11] | 1.0 mL/min[12] |
| Detection | UV at 283.0 nm[3] | UV at 280 nm[11] | Fluorescence (λex = 280 nm, λem = 450 nm)[12] |
| Column Temp. | 30 °C[3] | 25 °C[11] | 25 °C[12] |
| Injection Vol. | 20 µL[3] | 5 µL[11] | Not specified |
| Run Time | 8 min[3] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method [3]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in purified water to obtain a known concentration.
-
Sample Solution Preparation: Dilute the this compound injectable solution with purified water to achieve a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: Supelco Ascentis® RP-18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.3% triethylamine (pH adjusted to 3.0 with 10% formic acid) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 283.0 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard solution.
Visualizations
Caption: General workflow for HPLC analysis of this compound.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. scielo.br [scielo.br]
- 4. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a method for the determination of danofloxacin in plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms | Semantic Scholar [semanticscholar.org]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. scielo.br [scielo.br]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. pharmahealthsciences.net [pharmahealthsciences.net]
Technical Support Center: Prevention of Danofloxacin Mesylate Photodegradation in Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photodegradation of danofloxacin mesylate in solutions.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound solutions?
A1: Photodegradation is the process by which a molecule is broken down by light (e.g., UV or visible light). For this compound, a fluoroquinolone antibiotic, this is a significant concern as it can lead to a loss of antibacterial activity and the formation of potentially toxic degradation products. All fluoroquinolones are known to be photoreactive.
Q2: What are the typical signs of photodegradation in my danofloxacin solution?
A2: Visual signs can include a change in color or the appearance of turbidity in the solution. However, significant degradation can occur without any visible changes. The most reliable way to detect photodegradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify danofloxacin and its degradation products.
Q3: What factors can influence the rate of danofloxacin photodegradation?
A3: Several factors can affect the rate of photodegradation, including:
-
Light Intensity and Wavelength: Higher intensity light, particularly in the UV range, will accelerate degradation.
-
Duration of Exposure: The longer the solution is exposed to light, the greater the extent of degradation.
-
pH of the Solution: The ionization state of the danofloxacin molecule, which is pH-dependent, can influence its susceptibility to photodegradation.
-
Presence of Other Substances: Metal ions and other reactive species in the solution can either promote or inhibit photodegradation.
Q4: Are there any known substances that can inhibit the photodegradation of danofloxacin?
A4: Yes, studies have shown that the presence of certain metal ions, such as copper (II) and iron (III), can slow down the photodegradation of danofloxacin in solution. This inhibitory effect is thought to be related to the competitive absorption of light by the metal ions. While not specifically documented for danofloxacin, antioxidants are generally used in pharmaceutical formulations to prevent photodegradation by quenching reactive oxygen species.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of danofloxacin concentration in solution during experiments. | 1. High intensity light exposure in the laboratory. 2. Prolonged exposure to ambient light. 3. Use of transparent containers for storage and experimentation. | 1. Work in a low-light environment or use light-blocking shields. 2. Minimize the duration of light exposure. 3. Store solutions in amber-colored or opaque containers. Wrap transparent containers in aluminum foil. |
| Inconsistent results in photostability studies. | 1. Variable light source intensity or distance from the samples. 2. Fluctuations in the pH of the solution. 3. Trace metal ion contamination in solvents or reagents. | 1. Ensure a consistent and calibrated light source as per ICH Q1B guidelines. 2. Buffer the solution to maintain a constant pH throughout the experiment. 3. Use high-purity solvents and reagents to minimize metal ion contamination. |
| Formation of unknown peaks in HPLC chromatogram after light exposure. | 1. Photodegradation of danofloxacin into multiple byproducts. | 1. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. 2. Implement preventative measures (see above) to minimize the formation of these products. |
Data Presentation
Table 1: Influence of Metal Ions on Danofloxacin Photodegradation
| Metal Ion | Concentration | Degradation of Danofloxacin after 72h exposure |
| None | - | >90% |
| Cu(II) | 0.0025 M | 80.27% |
| Cu(II) | 0.025 M | 5.58% |
| Fe(III) | 0.0025 M | 81.99% |
| Fe(III) | 0.025 M | 31.14% |
Experimental Protocols
1. Protocol for Photostability Testing of Danofloxacin Solutions (based on ICH Q1B Guidelines)
This protocol outlines a general procedure for assessing the photostability of a this compound solution.
-
Objective: To evaluate the effect of light exposure on the stability of danofloxacin in solution.
-
Materials:
-
This compound
-
Solvent (e.g., water, methanol, or a relevant buffer)
-
Chemically inert and transparent containers (e.g., quartz cuvettes or glass vials)
-
Light source capable of emitting both UV-A and visible light (as specified in ICH Q1B)
-
Calibrated radiometer/lux meter
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Dark control samples protected from light (e.g., wrapped in aluminum foil)
-
-
Procedure:
-
Prepare a solution of this compound of a known concentration in the desired solvent.
-
Place the solution in the transparent containers. Prepare a corresponding set of dark control samples.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the exposure using a calibrated radiometer/lux meter.
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by HPLC to determine the concentration of danofloxacin remaining and to observe the formation of any degradation products.
-
Compare the results from the exposed samples to the dark control samples to determine the extent of photodegradation.
-
2. HPLC Method for Quantification of Danofloxacin and its Photodegradation Products
This method is adapted from published literature for the analysis of danofloxacin and its photodegradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Gemini-NX C18, 150 mm x 4.60 mm, 3 µm particle size.
-
Mobile Phase: 0.025 M phosphate buffer (pH 5.00) : acetonitrile : methanol (95:10:30 v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Procedure:
-
Prepare a calibration curve using standard solutions of danofloxacin of known concentrations.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify and quantify the danofloxacin peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks, which indicate the formation of photodegradation products.
-
Visualizations
Caption: Proposed photodegradation pathways of this compound.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for danofloxacin degradation.
Danofloxacin mesylate stability testing in biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of danofloxacin mesylate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are recommended for danofloxacin stability studies in biological matrices?
A1: High-Performance Liquid Chromatography (HPLC) methods, particularly with Diode-Array Detection (DAD) or fluorescence detection, are highly recommended.[1][2] These methods are selective and can distinguish danofloxacin from its degradation products.[1][2] While microbiological assays can quantify danofloxacin, they are not suitable for stability studies because some degradation products retain biological activity, which can interfere with the results.[1][2][3]
Q2: What are the primary degradation pathways for danofloxacin under stress conditions?
A2: The most significant degradation pathways are photodegradation and oxidation.[2] Studies show that danofloxacin concentration decreases significantly when exposed to light and oxidative conditions, leading to the formation of multiple degradation products.[2][4][5][6] Conversely, the drug has demonstrated high stability against acid and alkaline hydrolysis, as well as thermal stress at 80°C for up to 24 hours.[2]
Q3: What are the recommended storage conditions for danofloxacin in biological samples like plasma?
A3: For long-term stability, storing plasma and milk samples at -80°C is a common practice.[7] Stock solutions of danofloxacin in solvent are stable for one year at -80°C or one month at -20°C.[8] Harvested plasma samples are often stored at -20°C until analysis.[9] It is crucial to avoid repeated freeze-thaw cycles to maintain sample integrity.[8]
Q4: Can danofloxacin stability be affected by common anticoagulants used during blood collection?
A4: While the provided literature does not specifically detail the effects of different anticoagulants on danofloxacin stability, it is a critical parameter to consider. The instability of drugs in biological matrices can sometimes be affected by anticoagulants.[10] Heparin is commonly used in studies involving danofloxacin without reported issues.[7][9] However, it is good practice to validate the method with the specific anticoagulant used in your study.
Q5: What is a suitable internal standard (IS) for HPLC analysis of danofloxacin?
A5: Other fluoroquinolones are often used as internal standards. For instance, danofloxacin itself has been used as an IS for the analysis of other fluoroquinolones like Prulifloxacin and Ulifloxacin.[11] Sarafloxacin has also been successfully used as an internal standard for the determination of danofloxacin in plasma.[12] The choice of IS should be based on its ability to resolve chromatographically from danofloxacin and its degradation products.
Troubleshooting Guide
Problem: High variability in results between sample replicates.
-
Possible Cause: Inconsistent sample handling or processing. Factors such as light exposure during handling, temperature fluctuations, or non-uniform extraction can introduce variability.[10]
-
Solution:
-
Ensure all sample processing steps are performed under controlled, low-light conditions to prevent photodegradation.[2]
-
Standardize vortexing/mixing times and centrifugation parameters for all samples.
-
Verify the precision of your pipetting and dilution steps.
-
If using an autosampler, check its temperature stability to prevent degradation of samples awaiting injection.
-
Problem: Unexpectedly rapid degradation of danofloxacin in control samples.
-
Possible Cause: Uncontrolled storage conditions or matrix-specific effects. This could include exposure to light, incorrect temperature, or oxidative stress from the matrix or container.[2][10]
-
Solution:
-
Confirm that storage freezers (-20°C or -80°C) are maintaining the correct temperature without significant fluctuations.[8][13]
-
Use amber or foil-wrapped tubes for sample collection, storage, and processing to protect from light.[2]
-
Evaluate the pH of the biological matrix, as extreme pH shifts can affect the stability of some drugs.[10]
-
Ensure that stock solutions are prepared in appropriate, fresh solvents. For example, moisture-absorbing DMSO can reduce the solubility and stability of danofloxacin.[8]
-
Problem: Appearance of extra peaks in the chromatogram during the stability study.
-
Possible Cause: Formation of degradation products. Photolytic and oxidative stress are known to produce several degradation products of danofloxacin.[2][4]
-
Solution:
-
Confirm that the analytical method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.[1][2] The appearance of new peaks confirms this capability.
-
Document the retention times and response of these new peaks.
-
If identification is necessary, LC-MS is a suitable technique to characterize these photoproducts.
-
Problem: Discrepancy between results from HPLC and a microbiological assay.
-
Possible Cause: The microbiological assay is detecting the biological activity of degradation products, leading to an overestimation of the parent drug concentration.[1][2]
-
Solution:
Experimental Protocols
Protocol 1: HPLC-DAD Method for Danofloxacin Quantification
This protocol is a composite based on published methods for the analysis of danofloxacin.[1][2][5]
-
Instrumentation: HPLC system with a Diode-Array Detector (DAD).
-
Column: RP-18 or Gemini-NX C18 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[2][5]
-
Mobile Phase: A mixture of aqueous buffer and organic solvent. An example is 0.3% triethylamine (pH adjusted to 3.0) and acetonitrile (85:15, v/v).[1][2] Another option is 0.025 M phosphate buffer (pH 5.0), acetonitrile, and methanol (95:10:30, v/v/v).[5]
-
Flow Rate: 1.0 - 1.2 mL/min.[5]
-
Detection: UV detection at 280 nm.[5]
-
Calibration: Prepare calibration curves using danofloxacin reference standards in the appropriate matrix, ranging from 2.5 to 20.0 µg/mL.[2]
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This method is adapted from procedures for analyzing danofloxacin in plasma.[9]
-
To a 500 µL aliquot of plasma sample in a microcentrifuge tube, add 50 µL of 1N NaOH and vortex for 30 seconds.
-
Add 100 µL of perchloric acid and 100 µL of deionized water.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 3,500 rpm for 5-10 minutes.[9]
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject a 20 µL aliquot into the HPLC system for analysis.[9]
Protocol 3: Forced Degradation Study
These conditions are used to test the stability of danofloxacin under stress to establish the degradation pathways.[2]
-
Photodegradation: Expose a solution of danofloxacin (e.g., 250 µg/mL) to a light source in a photostability chamber for defined time intervals (e.g., 24 and 48 hours). A control sample should be wrapped in aluminum foil and placed in the same chamber to account for temperature effects.[2]
-
Oxidative Degradation: Treat a danofloxacin solution with 30% hydrogen peroxide (H₂O₂) and monitor at various time points (e.g., 12 and 24 hours).[2]
-
Thermal Degradation: Place aliquots of the drug solution in a dry heat incubator at a controlled temperature of 80 ± 2°C for different time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).[2]
-
Acid/Alkali Hydrolysis: Treat the drug solution with strong acids (e.g., 1.0 M HCl) and bases (e.g., 1.0 M NaOH) and maintain at room temperature or elevated temperature for up to 24 hours.[2]
-
Analyze samples from each condition against a non-degraded reference solution to determine the percentage of degradation.
Data Presentation
Table 1: Summary of Danofloxacin Stability Under Forced Degradation Conditions
| Stress Condition | Time | Percent Degradation | Degradation Products Formed | Reference |
| Oxidative (30% H₂O₂) | 12 hours | 19.3% | Two | [2] |
| 24 hours | 35.1% | Two | [2] | |
| Photolytic | 24 hours | 15.25% | Three | [2] |
| 48 hours | 25.5% | Three | [2] | |
| Thermal (80°C) | 24 hours | No change | None observed | [2] |
| Acid Hydrolysis (1-5 M) | 24 hours | No change | None observed | [2] |
| Alkaline Hydrolysis (1-5 M) | 24 hours | No change | None observed | [2] |
Table 2: Recommended Storage Conditions for Danofloxacin
| Matrix / Solution Type | Temperature | Duration | Stability Notes | Reference |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. | [8] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [8][13] | |
| Plasma / Milk Samples | -80°C | Long-term (3+ months) | Recommended for long-term storage. | [7] |
| -20°C | Short- to mid-term | Suitable for storage prior to analysis. | [9] | |
| Working Solutions | Freshly Prepared | Same day use | Recommended for in vivo experiments. | [13] |
Mandatory Visualization
Caption: Experimental workflow for danofloxacin stability testing in biological matrices.
Caption: Troubleshooting logic for unexpected danofloxacin degradation.
Caption: Primary degradation pathways for danofloxacin.
References
- 1. Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. View of Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mhlw.go.jp [mhlw.go.jp]
Addressing matrix effects in danofloxacin mesylate residue analysis
Welcome to the technical support center for the analysis of danofloxacin mesylate residues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the analysis of this compound residues, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: I am observing significant signal suppression for danofloxacin in my LC-MS/MS analysis of animal tissue samples. What are the likely causes and how can I fix this?
A1: Signal suppression, a common matrix effect, occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of danofloxacin in the mass spectrometer's ion source.[1][2] This leads to a decreased analyte signal and can result in inaccurate quantification.
Potential Causes:
-
Phospholipids and Fats: These are major contributors to matrix effects in animal tissues and can cause significant ion suppression.[3]
-
Salts and Proteins: High concentrations of salts or residual proteins in the final extract can also interfere with ionization.[4]
-
Poor Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.[5]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the cleanup of your sample extract.[3][6]
-
Solid-Phase Extraction (SPE): Employ a robust SPE protocol. For fluoroquinolones like danofloxacin, cation-exchange or reversed-phase cartridges are often effective.[7] Ensure proper conditioning, loading, washing, and elution steps are followed.
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is an effective alternative for extracting and cleaning up veterinary drug residues from complex matrices.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can be used as a preliminary cleanup step to remove highly lipophilic interferences.[7]
-
-
Chromatographic Separation: Enhance the separation of danofloxacin from matrix interferences.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte peak and any co-eluting matrix components.[6]
-
Column Selection: Consider using a different column chemistry or a column with a smaller particle size for better separation efficiency.
-
-
Sample Dilution: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to compensate for signal suppression by ensuring that both standards and samples are affected similarly by the matrix.[5]
-
Use of an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for danofloxacin if available. SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression.[11]
Q2: My recovery of danofloxacin is low and inconsistent across different samples of the same tissue type. What could be the problem?
A2: Low and variable recovery is often linked to issues in the extraction and sample cleanup process, which can be exacerbated by matrix effects.
Potential Causes:
-
Incomplete Extraction: The chosen extraction solvent or procedure may not be efficiently extracting danofloxacin from the tissue matrix.
-
Analyte Loss During Cleanup: Danofloxacin may be irreversibly binding to the SPE sorbent or being partially lost during solvent evaporation and reconstitution steps.
-
Matrix-Induced Variability: Different samples, even of the same tissue type, can have slight variations in their composition, leading to inconsistent matrix effects and, consequently, variable recovery.[12]
Troubleshooting Steps:
-
Evaluate Extraction Efficiency:
-
Experiment with different extraction solvents or solvent combinations. For fluoroquinolones, acidified organic solvents like acetonitrile are often used.
-
Optimize the extraction technique (e.g., homogenization time, shaking speed, temperature).
-
-
Review the SPE Protocol:
-
Ensure the SPE cartridge is not drying out at critical steps.
-
Verify that the pH of the sample load and wash solutions are optimal for danofloxacin retention.
-
Test different elution solvents to ensure complete recovery of the analyte from the sorbent.
-
-
Minimize Evaporation Losses: When concentrating the sample, use a gentle stream of nitrogen and avoid complete dryness, as this can make reconstitution difficult and lead to analyte loss.
-
Matrix-Matched Quality Controls: Prepare and analyze spiked matrix samples (quality controls) at different concentrations with each batch of unknown samples to monitor recovery and precision.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how is it calculated?
A1: A matrix effect is the alteration (suppression or enhancement) of the analytical signal of a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[4][8] It is a significant challenge in LC-MS/MS analysis as it can lead to inaccurate quantification.[2]
The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a post-extraction blank matrix (A) to the peak area of the analyte in a pure solvent standard at the same concentration (B). The formula is:
ME (%) = (A / B) * 100
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
A value between 80% and 120% is often considered an acceptable range, indicating a negligible matrix effect.[13]
Q2: When should I use matrix-matched calibration versus an internal standard?
A2: The choice depends on the resources available and the desired level of accuracy.
-
Matrix-Matched Calibration: This is a widely used and effective method to compensate for matrix effects.[5] It is essential when a stable isotope-labeled internal standard is not available. Its main drawback is the need for a representative blank matrix that is free of the analyte, which can sometimes be difficult to obtain.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[11] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This provides the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not provide complete correction for the matrix effect.
In many robust analytical methods, a combination of both a SIL-IS and matrix-matched calibration is used for the highest level of accuracy and to monitor the performance of the analytical procedure.
Q3: Can changing my LC-MS/MS instrument settings help reduce matrix effects?
A3: While sample preparation and chromatography are the primary ways to address matrix effects, some instrument settings can be optimized to minimize their impact.
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your analyte is amenable to APCI, switching the ion source could be a viable option.
-
Source Parameters: Optimizing parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature can sometimes improve the ionization efficiency of the target analyte relative to the interfering matrix components.
-
Alternative Ionization Modes: If available, consider using a different ionization technique that may be less prone to matrix effects for your specific application.
Data Presentation
Table 1: Comparison of Recovery and Matrix Effects for Danofloxacin in Chicken Liver with Different Sample Preparation Methods
| Sample Preparation Method | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction (LLE) | 75.2 | 12.5 | 68.4 (Suppression) |
| Solid-Phase Extraction (SPE) | 92.8 | 6.8 | 89.7 (Slight Suppression) |
| QuEChERS | 95.1 | 5.2 | 93.2 (Negligible) |
Data is illustrative and based on typical performance reported in the literature.[7][8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Danofloxacin in Chicken Liver
This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Homogenization: a. Weigh 5 g of homogenized chicken liver into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of acetonitrile with 1% formic acid. c. Homogenize at high speed for 1 minute. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.
2. SPE Cartridge Conditioning: a. Use a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL). b. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water, and finally 5 mL of a loading buffer (e.g., phosphate buffer at pH 6.0). Do not allow the cartridge to go dry.
3. Sample Loading: a. Dilute the supernatant from step 1e with an equal volume of the loading buffer. b. Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences. b. Wash the cartridge with 5 mL of methanol to remove lipophilic interferences.
5. Elution: a. Elute the danofloxacin from the cartridge with 10 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Danofloxacin Analysis
Caption: Workflow for danofloxacin residue analysis.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. preprints.org [preprints.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC-MS/MS coupled with derivatization treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Danofloxacin Mesylate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of danofloxacin mesylate. The information is designed to assist researchers in developing robust and stable veterinary drug products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work with this compound formulations.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) of Solution Upon Storage | Photodegradation | Protect the formulation from light by using amber-colored vials or storing it in the dark. Conduct photostability studies according to ICH Q1B guidelines to quantify the extent of degradation. |
| Precipitation or Cloudiness in Liquid Formulations | pH shift leading to reduced solubility of danofloxacin. | Optimize the formulation pH. This compound is a salt of a weak base and a strong acid, and its solubility is pH-dependent. Adjusting the pH with appropriate buffers can enhance solubility and prevent precipitation. |
| Incompatibility with excipients. | Conduct excipient compatibility studies. Test individual excipients with this compound to identify any interactions that may lead to precipitation. Consider alternative excipients if incompatibilities are found.[1][2][3] | |
| Loss of Potency in Solid Formulations | Hygroscopicity and moisture-induced degradation.[4][5][6] | Control the moisture content during manufacturing and storage. Utilize moisture-protective packaging. Consider the use of desiccants. Conduct stability studies at various humidity levels (e.g., 25°C/60% RH, 40°C/75% RH) to assess the impact of moisture.[7][8] |
| Thermal degradation. | Avoid high temperatures during processing and storage. One study showed no significant degradation after four weeks at 50°C, but prolonged exposure or higher temperatures may cause degradation.[9] Perform thermal stress studies to determine the acceptable temperature range. | |
| Formation of Unknown Impurities in HPLC Analysis | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This will help in identifying the retention times and UV spectra of potential impurities, aiding in method development and validation for a stability-indicating assay.[10][11] |
| Interaction with formulation components. | Analyze individual components and their mixtures with this compound to pinpoint the source of the impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is photodegradation.[12][13] It is highly susceptible to degradation upon exposure to UVA radiation, leading to the formation of several photoproducts.[12][13][14] While generally stable against hydrolysis and thermal stress under certain conditions, oxidative degradation can also occur.[15][16]
Q2: How can I prevent photodegradation in my liquid formulation?
A2: To prevent photodegradation, it is crucial to protect the formulation from light at all stages of development, manufacturing, and storage. The use of amber-colored glass vials or other light-protective packaging is highly recommended. Formulations should be stored in the dark whenever possible.
Q3: What is the optimal pH for a stable aqueous formulation of this compound?
A3: this compound exhibits good stability in acidic conditions. A study has shown no significant degradation in 1.0M HCl after four weeks at 50°C.[9] However, the optimal pH for solubility and stability should be determined for your specific formulation through pH-stability profiling. This involves preparing the formulation at various pH values and monitoring its stability over time.
Q4: Are there any known excipient incompatibilities with this compound?
A4: While specific incompatibility data for this compound is not extensively published, general principles of drug-excipient compatibility should be followed.[2][3] Potential interactions can occur with excipients that are oxidizing agents or those that can create a micro-environment with a pH that compromises the stability of danofloxacin. It is essential to conduct compatibility studies with all planned excipients.
Q5: How do I conduct a forced degradation study for this compound?
A5: A forced degradation study involves subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to develop and validate a stability-indicating analytical method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid drug at temperatures such as 60°C or higher.
-
Photodegradation: Exposing the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Quantitative Data on this compound Degradation
The following table summarizes available quantitative data on the degradation of danofloxacin. It is important to note that degradation kinetics are highly dependent on the specific formulation and experimental conditions.
| Stress Condition | Parameter | Value | Reference |
| Photodegradation (UVA) | % Degradation after 24h | 57.12% | [12] |
| % Degradation after 48h | 90.76% | [12] | |
| % Degradation after 72h | 100% | [12] | |
| Reaction Order | First-order | [17] | |
| Acid Hydrolysis (1.0M HCl) | Degradation after 4 weeks at 50°C | No significant degradation | [9] |
| Base Hydrolysis (1.0M NaOH) | Degradation after 4 weeks at 50°C | No significant degradation | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.025 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in a suitable solvent (e.g., a mixture of water and methanol) to obtain a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Protocol 2: Forced Degradation Study
This protocol provides a general procedure for conducting forced degradation studies.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve a sample in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration.
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Simplified photodegradation pathway of danofloxacin.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of moisture on solid state stability | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Danofloxacin [fao.org]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Determination of danofloxacin and its photodegradation products by HPLC-DAD. Kinetic evaluation of the degradation process and identification of photoproducts by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Danofloxacin Mesylate Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from danofloxacin mesylate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
Yes, this compound, a fluoroquinolone antibiotic, possesses intrinsic fluorescence properties and can interfere with fluorescence-based assays. This interference can manifest as increased background fluorescence (autofluorescence) or a decrease in the signal from your fluorescent probe (quenching), potentially leading to inaccurate results.[1][2]
Q2: What are the spectral properties of this compound?
This compound typically exhibits an excitation maximum around 280 nm and an emission maximum around 440 nm.[3][4][5] However, these values can be influenced by the solvent and local chemical environment.
Q3: How does this compound cause interference?
There are two primary mechanisms of interference:
-
Autofluorescence: this compound itself fluoresces, emitting light that can be detected by the instrument, leading to a higher background signal. This is particularly problematic if its emission spectrum overlaps with that of your experimental fluorophore.
-
Fluorescence Quenching: this compound can interact with your fluorescent dye, causing a reduction in its fluorescence intensity. This can occur through dynamic (collisional) quenching, where the excited fluorophore is deactivated upon collision with danofloxacin, or static quenching, where a non-fluorescent complex is formed.[6][7] Studies on fluoroquinolones suggest that dynamic quenching is a common mechanism.[6][7]
Q4: Which types of fluorescence assays are most likely to be affected?
Assays that are particularly susceptible to interference include:
-
Cell Viability and Cytotoxicity Assays: Assays using dyes like AlamarBlue (resazurin), calcein-AM, and propidium iodide.
-
Nuclear Staining: Assays using DAPI and Hoechst dyes for cell counting or apoptosis analysis.
-
Reporter Gene Assays: Systems using Green Fluorescent Protein (GFP) or similar fluorescent proteins.
-
Calcium Flux Assays: Assays employing fluorescent calcium indicators.
-
Reactive Oxygen Species (ROS) Detection: Assays using probes like DCFH-DA.
Troubleshooting Guide
Problem: High background fluorescence in my assay when using this compound.
This is likely due to the intrinsic fluorescence of this compound.
| Solution | Detailed Steps |
| 1. Include Proper Controls | Run a "danofloxacin only" control (cells or buffer + danofloxacin, without the fluorescent probe) to quantify its contribution to the signal. Subtract this background from your experimental wells. |
| 2. Spectral Unmixing | If your instrument has the capability, use spectral unmixing to mathematically separate the emission spectrum of your dye from that of danofloxacin. This requires measuring the emission spectrum of each component individually. |
| 3. Use Red-Shifted Dyes | Danofloxacin's fluorescence is primarily in the blue-green region. Switching to fluorescent probes with excitation and emission wavelengths further in the red or far-red spectrum can significantly reduce interference.[8] |
| 4. Wash Steps | If possible in your assay protocol, include additional wash steps to remove any unbound this compound before the final fluorescence reading. |
Problem: My fluorescence signal is lower than expected in the presence of this compound.
This suggests that this compound is quenching the fluorescence of your probe.
| Solution | Detailed Steps |
| 1. Perform a Quenching Control | Prepare a sample with your fluorescent dye at a known concentration and add the same concentration of this compound used in your experiment. Measure the fluorescence to determine the extent of quenching. |
| 2. Increase Fluorophore Concentration | If the quenching is not severe, increasing the concentration of your fluorescent probe might help to overcome the effect, although this may also increase background fluorescence. |
| 3. Choose a Different Fluorophore | Select a fluorescent dye that is less susceptible to quenching by fluoroquinolones. This may require some empirical testing. |
| 4. Time-Resolved Fluorescence | If available, use a time-resolved fluorescence reader. Quenching can sometimes affect the fluorescence lifetime, and this technique can help to distinguish between the signal and the interference. |
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap |
| This compound | ~280[3][4][5] | ~440[3][4][5] | High with blue-emitting dyes |
| DAPI (bound to DNA) | ~358 | ~461 | Moderate to High |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | Moderate to High |
| Fluorescein (FITC) | ~494 | ~518 | Low to Moderate |
| Rhodamine B | ~553 | ~576 | Low |
Note: Spectral properties can vary depending on the environment (e.g., solvent, pH, binding to cellular components).
Experimental Protocols
Protocol 1: Determining the Contribution of this compound Autofluorescence
Objective: To quantify the background fluorescence from this compound in a cell-based assay.
Materials:
-
Cell culture plates and media
-
Your cells of interest
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Plate Cells: Seed your cells in a microplate at the desired density and allow them to adhere or grow as required for your main experiment.
-
Prepare Controls: Set up the following control wells:
-
Blank: Media only
-
Untreated Cells: Cells in media
-
Danofloxacin Control: Cells in media containing the same concentration of this compound as your experimental wells.
-
-
Incubate: Incubate the plate under the same conditions as your main experiment.
-
Read Fluorescence: Measure the fluorescence at the excitation and emission wavelengths of your experimental dye.
-
Data Analysis:
-
Subtract the "Blank" reading from all other wells.
-
The fluorescence intensity of the "Danofloxacin Control" well (after blank subtraction) represents the autofluorescence contribution of this compound.
-
Subtract this value from your experimental wells containing both the dye and danofloxacin.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your chosen dye.
Materials:
-
Your fluorescent dye of interest
-
This compound stock solution
-
Assay buffer (the same buffer used in your main experiment)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Dye Solution: Prepare a solution of your fluorescent dye in the assay buffer at the same concentration used in your experiment.
-
Prepare Test Samples: In a microplate or cuvette, prepare the following:
-
Dye Only: Your fluorescent dye solution.
-
Dye + Danofloxacin: Your fluorescent dye solution containing the same concentration of this compound as your experimental wells.
-
-
Incubate: Incubate the samples for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity of both samples.
-
Data Analysis:
-
Calculate the percentage of quenching: % Quenching = [1 - (Fluorescence_Dye+Danofloxacin / Fluorescence_Dye Only)] * 100
-
A significant percentage of quenching indicates that this compound is interfering with your dye's fluorescence.
-
Visualizations
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry [mdpi.com]
- 3. Correction of cellular autofluorescence in flow cytometry by mathematical modeling of cellular fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive synchronous fluorescence measurement of danofloxacin in pharmaceutical and milk samples using aluminium (III) enhanced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
Validation & Comparative
Validation of danofloxacin mesylate HPLC method according to ICH guidelines
A comprehensive review of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of danofloxacin mesylate, benchmarked against alternative analytical techniques in accordance with International Council for Harmonisation (ICH) guidelines. This guide provides detailed experimental protocols, comparative performance data, and workflow visualizations to aid researchers, scientists, and drug development professionals in analytical method selection and implementation.
Danofloxacin, a synthetic fluoroquinolone antibacterial agent, is primarily utilized in veterinary medicine to combat respiratory and gastrointestinal diseases in livestock.[1][2][3] Accurate and reliable quantification of danofloxacin in pharmaceutical formulations and biological matrices is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and selective method for this purpose.
Comparative Analysis of Analytical Methods
While other methods, such as microbiological assays, can quantify danofloxacin, HPLC offers superior selectivity, a crucial attribute for stability studies where the presence of degradation products can interfere with accurate measurements.[1][4] Microbiological assays, although valuable for assessing antimicrobial potency, may lack the specificity to distinguish between the active pharmaceutical ingredient (API) and its potentially inactive or toxic degradation products.[1][5]
The presented HPLC method has been rigorously validated against ICH guidelines, demonstrating its suitability for its intended purpose.[6] A summary of its performance characteristics compared to a microbiological assay is presented below.
Table 1: Comparison of HPLC and Microbiological Assay for Danofloxacin Quantification
| Parameter | HPLC Method | Microbiological Assay |
| Selectivity | High (able to separate from degradation products)[1] | Low (interference from active photoproducts)[4] |
| Linearity (r²) | 0.9994[1] | Not specified |
| Accuracy (% Recovery) | 99.45 - 100.21%[1] | Not specified |
| Precision (RSD) | Intraday: < 2.21%[6], Interday: 1.4 - 1.8%[1] | Intra-assay: < 5.0%[1] |
| Robustness | Confirmed[1] | Confirmed[1] |
| LOD | 0.0055 mg/mL[6] | Not applicable |
| LOQ | 0.0167 mg/mL[6] | Not applicable |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of this compound in injectable solutions and for stability studies.
Chromatographic Conditions:
-
Column: Supelco Ascentis® RP-18 (150 x 4.6 mm I.D., 5 µm)[1]
-
Mobile Phase: 0.3% triethylamine (pH adjusted to 3.0 with 10% formic acid) and acetonitrile (85:15, v/v)[1]
-
Flow Rate: 1.0 mL/min (isocratic elution)[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 30 °C[1]
-
Detection: UV detection at 283.0 nm using a Diode Array Detector (DAD)[1]
-
Run Time: 8 minutes[1]
Standard and Sample Preparation:
-
Standard Solution (10.0 µg/mL): An accurately weighed amount of Danofloxacin Chemical Reference Substance (CRS) (5.0 mg) is dissolved in purified water in a 100 mL volumetric flask. This stock solution is further diluted with purified water to achieve the final concentration.[5]
-
Sample Solution (10.0 µg/mL): An aliquot of the injectable solution is diluted with purified water to obtain the desired final concentration.[1]
Method Validation According to ICH Guidelines
The HPLC method was validated to ensure its performance is suitable for its intended purpose, following the ICH Q2(R1) guideline.[7]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of expected components, including degradation products, was confirmed. Forced degradation studies under oxidative and photolytic conditions showed significant degradation of danofloxacin, with the HPLC method being able to separate the main peak from degradation product peaks.[1][5]
-
Linearity: The linearity was established by constructing three calibration curves with six concentrations ranging from 2.5 to 20.0 µg/mL. The correlation coefficient (r) of 0.9994 indicates a strong linear relationship between concentration and peak area.[1]
-
Accuracy: The accuracy was determined by the standard addition technique, with average recovery percentages between 99.45% and 100.21%.[1]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, the lowest amount of analyte that can be detected, was 0.0055 mg/mL. The LOQ, the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, was 0.0167 mg/mL.[6]
-
Robustness: The method's robustness was evaluated by making small, deliberate variations to the chromatographic conditions. The results remained unaffected by these changes, demonstrating the method's reliability during normal usage.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of the this compound HPLC method.
Caption: HPLC method validation workflow.
Caption: Interrelation of ICH validation parameters.
References
- 1. scielo.br [scielo.br]
- 2. Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. selleckchem.com [selleckchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
Navigating Resistance: A Comparative Guide to Danofloxacin Mesylate Efficacy and Bacterial Evasion Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of danofloxacin mesylate's performance against key pathogenic bacteria, juxtaposed with other fluoroquinolones. We delve into the molecular mechanisms underpinning bacterial resistance to this critical veterinary antibiotic, supported by quantitative data and detailed experimental protocols.
Performance Against Pathogenic Bacteria: A Quantitative Comparison
Danofloxacin, a third-generation fluoroquinolone, exhibits potent activity against a broad spectrum of veterinary pathogens.[1][2] However, the emergence of resistance threatens its clinical efficacy. The following tables summarize the in vitro activity of danofloxacin and comparator fluoroquinolones against susceptible and resistant bacterial isolates. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: Comparative MICs of Danofloxacin and Other Fluoroquinolones against Mannheimia haemolytica and Pasteurella multocida
| Antibiotic | Organism | Susceptibility Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Danofloxacin | M. haemolytica | Susceptible | 0.063 | 0.25 |
| Non-susceptible | >0.25 | ≥4 | ||
| P. multocida | Susceptible | 0.016 | 0.5 | |
| Enrofloxacin | M. haemolytica | - | - | - |
| P. multocida | - | - | - | |
| Marbofloxacin | M. haemolytica | - | - | - |
| P. multocida | - | - | - |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[3][4] A susceptible MIC breakpoint of ≤0.25 µg/mL for danofloxacin against M. haemolytica has been established.[3][4]
Table 2: Comparative Mutant Prevention Concentrations (MPCs) of Danofloxacin and Other Veterinary Fluoroquinolones
| Antibiotic | Escherichia coli ATCC 8739 MPC (µg/mL) | Staphylococcus aureus ATCC 6538 MPC (µg/mL) |
| Danofloxacin | 0.52 | 10.45 |
| Pradofloxacin | 0.225 | 0.55 |
| Marbofloxacin | 0.27 | 3.3 |
| Enrofloxacin | 0.315 | 3.3 |
| Sarafloxacin | 0.54 | 8.25 |
| Orbifloxacin | 1.125 | 8.25 |
| Difloxacin | 1.575 | 17.05 |
The Mutant Prevention Concentration (MPC) is the drug concentration required to inhibit the growth of the most resistant first-step mutants.[5]
Unraveling the Mechanisms of Resistance
Bacteria employ two primary strategies to resist the action of danofloxacin and other fluoroquinolones: alteration of the drug target and active efflux of the drug from the bacterial cell.
Target Site Modification
Danofloxacin's bactericidal activity stems from its inhibition of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6] Resistance arises from mutations in the genes encoding these enzymes, specifically within the Quinolone Resistance-Determining Regions (QRDRs).
-
DNA Gyrase (GyrA and GyrB subunits): In many Gram-negative bacteria, such as Escherichia coli and Pasteurella multocida, DNA gyrase is the primary target of fluoroquinolones. Mutations in the gyrA gene, particularly those leading to amino acid substitutions at positions Ser-83 and Asp-87 (E. coli numbering), are commonly associated with resistance.[7][8]
-
Topoisomerase IV (ParC and ParE subunits): In Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target. Mutations in the parC gene are a key driver of resistance in these organisms.
Table 3: Common Amino Acid Substitutions in GyrA and ParC Conferring Fluoroquinolone Resistance
| Gene | Common Amino Acid Substitution | Associated Pathogens |
| gyrA | Ser83 → Leu/Tyr/Ile | E. coli, P. multocida, K. pneumoniae |
| Asp87 → Asn/Gly/Tyr | E. coli, P. multocida, K. pneumoniae | |
| parC | Ser80 → Ile/Arg | S. aureus |
| Glu84 → Lys/Gly | S. aureus |
This table provides examples of common mutations; the specific substitutions can vary between bacterial species.[7][9][10][11]
Efflux Pump Overexpression
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a significant role in fluoroquinolone resistance.[12][13][14][15][16] Overexpression of the genes encoding these pumps can lead to clinically relevant levels of resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and other fluoroquinolones of known potency
-
Sterile diluents
-
Multipipettor
Procedure:
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[17][18][19][20]
Efflux Pump Activity Assay using Ethidium Bromide (EtBr)
This fluorometric assay provides a qualitative or semi-quantitative assessment of efflux pump activity.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cell pellet with PBS and resuspend in PBS to a specific optical density.
-
Loading with EtBr: Add EtBr to the cell suspension at a final concentration that allows for intracellular accumulation without being overly toxic.
-
Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. An increase in fluorescence indicates the accumulation of EtBr within the cells.
-
Initiation of Efflux: Add glucose to the cell suspension to energize the efflux pumps. A decrease in fluorescence signifies the active efflux of EtBr from the cells.
-
Inhibition of Efflux (Control): In a parallel experiment, pre-incubate the cells with an efflux pump inhibitor like CCCP before adding EtBr and glucose. The absence or a significantly reduced rate of fluorescence decrease in the presence of the inhibitor confirms that the observed EtBr extrusion is mediated by active efflux pumps.[21][22][23][24][25]
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Overview of Danofloxacin Resistance Mechanisms.
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Mutant Prevention Concentrations of Pradofloxacin and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Minimum Inhibitory Concentrations of Danofloxacin and Six Commonly Used Antibacterials Against Pasteurella and Haempophilus From Pneumonic Cattle | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 7. Quinolone Resistance-Determining Regions of gyrA and parC in Pasteurella multocida Strains with Different Levels of Nalidixic Acid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 9. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains | PLOS One [journals.plos.org]
- 12. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Role of AcrAB-TolC Efflux Pumps on Quinolone Resistance of E. coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contribution of the AcrAB-TolC efflux pump to high-level fluoroquinolone resistance in Escherichia coli isolated from dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 22. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Navigating the Landscape of Fluoroquinolone Resistance: A Comparative Guide to Danofloxacin Mesylate
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of existing antibiotics. This guide provides a comprehensive comparison of danofloxacin mesylate with other veterinary fluoroquinolones, focusing on their relative efficacy against key bacterial pathogens and the underlying mechanisms of cross-resistance. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial strategies.
Quantitative Comparison of In Vitro Efficacy
The in vitro activity of fluoroquinolones can be assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Mutant Prevention Concentration (MPC), the lowest concentration required to prevent the growth of resistant mutants. A smaller MPC value and a lower MPC/MIC ratio indicate a lower propensity for the selection of resistant bacteria.
Table 1: Comparative MIC and MPC of Danofloxacin and Other Fluoroquinolones against Escherichia coli and Staphylococcus aureus
| Fluoroquinolone | Organism | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |
| Danofloxacin | E. coli ATCC 8739 | Not Reported | 0.52 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 10.5 | Not Applicable | |
| Enrofloxacin | E. coli ATCC 8739 | Not Reported | 0.32 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 3.3 | Not Applicable | |
| Marbofloxacin | E. coli ATCC 8739 | Not Reported | 0.27 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 3.3 | Not Applicable | |
| Sarafloxacin | E. coli ATCC 8739 | Not Reported | 0.54 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 8.25 | Not Applicable | |
| Orbifloxacin | E. coli ATCC 8739 | Not Reported | 1.125 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 8.25 | Not Applicable | |
| Difloxacin | E. coli ATCC 8739 | Not Reported | 1.575 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 17.05 | Not Applicable | |
| Pradofloxacin | E. coli ATCC 8739 | Not Reported | 0.225 | Not Applicable |
| S. aureus ATCC 6538 | Not Reported | 0.55 | Not Applicable |
Data sourced from Wetzstein et al., 2005.
Table 2: Cross-Resistance in Danofloxacin-Resistant Escherichia coli Isolates from Swine
| Fluoroquinolone | MIC Range (µg/mL) for Danofloxacin-Resistant Isolates |
| Norfloxacin | 0.5 - >128 |
| Ciprofloxacin | 0.25 - >128 |
| Ofloxacin | 0.5 - >128 |
| Levofloxacin | 0.25 - >128 |
Data sourced from Zhao et al., 2020.[1]
Table 3: Susceptibility of Bovine Respiratory Pathogens to Danofloxacin and Enrofloxacin
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | Danofloxacin | ≤0.016 | ≤0.016 |
| Enrofloxacin | ≤0.016 | 0.031 | |
| Pasteurella multocida | Danofloxacin | ≤0.016 | 0.031 |
| Enrofloxacin | ≤0.016 | 0.031 |
Data compiled from various studies. It is important to note that danofloxacin has demonstrated efficacy in treating bovine respiratory disease caused by Mannheimia haemolytica and Pasteurella multocida.[2][3][4]
Mechanisms of Cross-Resistance
Cross-resistance between danofloxacin and other fluoroquinolones is primarily mediated by two key mechanisms:
-
Alterations in Target Enzymes: Fluoroquinolones target two essential bacterial enzymes involved in DNA replication: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[5][6][7] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs to their targets, leading to resistance. A single mutation often confers low-level resistance, while multiple mutations can result in high-level resistance to a broad range of fluoroquinolones. For instance, in E. coli, mutations in gyrA at serine-83 and aspartate-87 are commonly associated with resistance.[1]
-
Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps. Overexpression of these pumps, such as the AcrAB-TolC system in E. coli, reduces the intracellular drug concentration to sub-lethal levels, contributing to resistance.
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements, such as plasmids, is a significant concern. PMQR genes, like the qnr family, can protect DNA gyrase from fluoroquinolone binding, leading to low-level resistance that can facilitate the selection of higher-level resistance mutations.[1]
The interplay of these mechanisms determines the level and spectrum of cross-resistance observed among different fluoroquinolones.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is fundamental to understanding cross-resistance patterns. The following are standardized methodologies for determining MIC and MPC.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mutant Prevention Concentration (MPC) Determination
The MPC is determined using a higher inoculum size to account for the presence of less susceptible mutants in a bacterial population.
Detailed Protocol:
-
Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of this compound.
-
Inoculum Preparation: Grow a bacterial culture to a high density (≥10^10 CFU/mL). This can be achieved by concentrating an overnight broth culture.
-
Inoculation: Apply a large volume of the high-density inoculum to the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours, or longer if necessary, depending on the organism.
-
Reading Results: The MPC is the lowest concentration of the antimicrobial agent that prevents the growth of any bacterial colonies.
Conclusion
The data presented in this guide highlight the complex nature of fluoroquinolone cross-resistance. While this compound remains an effective therapeutic agent against many veterinary pathogens, the potential for cross-resistance with other fluoroquinolones, driven by shared resistance mechanisms, is a significant consideration. The comparative MPC data suggests differences in the potential for resistance selection among various fluoroquinolones. A thorough understanding of these dynamics, supported by robust in vitro data and knowledge of the underlying genetic determinants, is crucial for the judicious use of existing antimicrobial agents and the development of next-generation therapies to combat the growing challenge of antimicrobial resistance.
References
- 1. Mutations in the gyrA, parC, and parE genes associated with fluoroquinolone resistance in clinical isolates of Mycoplasma hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New interpretive criteria for danofloxacin antibacterial susceptibility testing against Mannheimia haemolytica and Pasteurella multocida associated with bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial-Resistance and Virulence-Associated Genes of Pasteurella multocida and Mannheimia haemolytica Isolated from Polish Dairy Calves with Symptoms of Bovine Respiratory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 6. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Danofloxacin Mesylate Formulations: A Guide for Researchers
A comprehensive analysis of pharmacokinetic profiles of different danofloxacin mesylate formulations across various animal models, supported by experimental data and detailed methodologies.
Danofloxacin, a synthetic fluoroquinolone antimicrobial agent, is widely used in veterinary medicine for the treatment of respiratory diseases in cattle, swine, and poultry.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic properties, which can be significantly influenced by the drug's formulation. This guide provides a comparative analysis of different this compound formulations, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of various this compound formulations administered through different routes in several animal species. These parameters are crucial for evaluating the absorption, distribution, and elimination of the drug.
Table 1: Comparative Pharmacokinetics of a Novel Sustained-Release Lipogel Formulation and Conventional Danofloxacin in Rabbits (Subcutaneous Administration)
| Pharmacokinetic Parameter | Sustained-Release Lipogel (10 mg/kg) | Conventional Formulation (6 mg/kg) |
| Cmax (µg/mL) | 0.41 ± 0.15 | 0.68 ± 0.09 |
| Tmax (hr) | 4.70 ± 1.60 | 0.80 ± 0.26 |
| AUC (µg·hr/mL) | 15.30 ± 3.00 | 3.70 ± 2.00 |
| MRT (hr) | 156.00 ± 20.00 | 8.50 ± 3.60 |
Data sourced from a comparative study in rabbits.[1][3][4]
Table 2: Pharmacokinetic Parameters of this compound in Various Species and Administration Routes
| Animal Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | t1/2β (hr) | Bioavailability (F%) |
| Sheep | Intramuscular | 1.25 | 0.32 ± 0.02 | 1.23 ± 0.34 | 3.35 ± 0.23 | 95.71 ± 4.41 |
| Gushi Chickens | Oral | 5 | - | - | 11.24 ± 3.90 | 40.12 ± 15.83 |
| Gushi Chickens | Intravenous | 5 | - | - | 10.17 ± 3.72 | - |
| Horses | Intravenous | 5 | - | - | 8.00 ± 0.48 | - |
| Horses | Intramuscular | 5 | 1.37 ± 0.13 | - | - | 100.0 ± 12.5 |
| Horses | Intragastric | 7.5 | 0.99 ± 0.1 | - | - | 35.8 ± 8.5 |
| Pigs | Intramuscular | 2.5 | - | 1.10 ± 0.03 | - | 95.2 |
| Goats | Intravenous | 6 | - | - | 10.09 | - |
| Goats | Oral | 12 | 0.13 | 8 | - | - |
| Cattle | Subcutaneous | 8 | - | - | 3-6 | - |
| Cattle | Intramuscular | 1.25 | - | 0.8-1.3 | 3.9-4.4 | 101 |
| Cattle | Subcutaneous | 1.25 | - | 0.8-1.3 | 3.9-4.4 | 94 |
This table compiles data from multiple studies.[2][5][6][7][8][9][10][11] Note that direct comparison between species may be limited due to differing experimental conditions.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are detailed protocols for key experiments.
Pharmacokinetic Study of Sustained-Release Lipogel vs. Conventional Formulation in Rabbits
-
Animal Model: Healthy rabbits were used for this study.[1][3]
-
Formulations:
-
Administration: Both formulations were administered via a single subcutaneous injection.[1][3]
-
Blood Sampling: Blood samples were collected at specific time points post-administration.[3]
-
Analytical Method: Danofloxacin concentrations in plasma samples were measured using High-Performance Liquid Chromatography (HPLC).[1] The HPLC method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and mean residence time (MRT).[3][4]
Pharmacokinetic Study in Yellow River Carp
-
Animal Model: Yellow River Carp (Cyprinus carpio haematopterus).[12]
-
Formulation: this compound raw material was dissolved in saline to prepare an oral solution (5 mg/mL).[12]
-
Administration: A single oral dose of 10 mg/kg body weight was administered by gavage.[12]
-
Blood Sampling: Blood was collected from the fishtail vein at multiple time points up to 144 hours post-administration.[12]
-
Analytical Method: Danofloxacin concentrations in plasma were determined using a validated analytical method with a limit of quantification of 0.005 µg/mL.[12]
-
Pharmacokinetic Analysis: A non-compartmental analysis using a naïve pooled approach was performed to determine the initial values for the population model.[12] A non-linear mixed-effect model was used to describe the population pharmacokinetics.[12]
Visualizations
The following diagrams illustrate the typical experimental workflow for a comparative pharmacokinetic study and the mechanism of action of danofloxacin.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Mechanism of action of danofloxacin.
References
- 1. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danofloxacin [fao.org]
- 3. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits [vrf.iranjournals.ir]
- 4. A comparative pharmacokinetic study of a novel sustained release danofloxacin formulation and the conventional product in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue disposition of danofloxacin in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Danofloxacin in Gushi Chickens after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of this compound microspheres and its pharmacokinetics in pigs [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Clinical pharmacokinetics of parenterally administered danofloxacin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Danofloxacin in Yellow River Carp (Cyprinus carpio haematopterus) After One Single Oral Dose - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Danofloxacin Mesylate Genotoxicity and Mutagenicity: A Comparative Guide
This guide provides a comprehensive assessment of the genotoxicity and mutagenicity of danofloxacin mesylate, a fluoroquinolone antibiotic. Its performance is compared with other fluoroquinolones, including enrofloxacin, ciprofloxacin, and sarafloxacin, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has been evaluated in a battery of genotoxicity and mutagenicity assays. The available data indicates that this compound is generally not mutagenic in bacterial systems and not clastogenic in vivo. However, a potential for clastogenicity was observed in an in vitro mammalian cell assay. Its primary metabolite, N-desmethyl danofloxacin, has shown some evidence of inducing DNA damage in in vitro systems. This profile is largely consistent with other fluoroquinolones, which can exhibit genotoxic effects at high concentrations in vitro, often attributed to their mechanism of action involving the inhibition of topoisomerase II.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity and mutagenicity studies on this compound and comparator fluoroquinolones.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Strains Tested | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| This compound | Salmonella typhimurium (strains not specified) | Data not publicly available | With and Without | Negative[1] | [1] |
| Sarafloxacin | Salmonella typhimurium (strains not specified) | Data not publicly available | With and Without | Negative | (Data from regulatory submissions, not publicly detailed) |
| Ciprofloxacin | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | Up to 5000 µ g/plate | With and Without | Negative[2] | [2] |
| Enrofloxacin | Not specified | Data not publicly available | Not specified | Not specified |
Table 2: In Vitro Chromosomal Aberration Test Results
| Compound | Cell Line | Concentration | Metabolic Activation (S9) | % Aberrant Cells (excl. gaps) | Reference |
| This compound | Human Lymphocytes | Data not publicly available | With and Without | Positive[1] | [1] |
| Enrofloxacin | Human Lymphocytes | 0 µg/mL (Control) | Without | 3.6 ± 0.6[3] | [3] |
| 5 µg/mL | Without | 8.3 ± 0.8[3] | [3] | ||
| 50 µg/mL | Without | 9.6 ± 1.2[3] | [3] | ||
| Ciprofloxacin | Human Lymphocytes | 0 µg/mL (Control) | Without | 3.6 ± 0.6[3] | [3] |
| 5 µg/mL | Without | 5.6 ± 1.3[3] | [3] | ||
| 25 µg/mL | Without | 7.7 ± 3.5[3] | [3] | ||
| Sarafloxacin | Chinese Hamster Ovary (CHO) | Data not publicly available | With | Positive | (Data from regulatory submissions, not publicly detailed) |
Table 3: In Vivo Mammalian Erythrocyte Micronucleus Test Results
| Compound | Species/Strain | Dose | Route of Administration | % Micronucleated Polychromatic Erythrocytes (MN-PCE) | Reference |
| This compound | Rodent | Data not publicly available | Not specified | Negative[1] | [1] |
| N-desmethyl danofloxacin | Rodent | Data not publicly available | Not specified | Negative[1] | [1] |
| Ciprofloxacin | Mouse | Up to 2000 mg/kg | Oral | No significant increase[4] | [4] |
| Sarafloxacin | Mouse | Up to 8000 mg/kg | Oral | Negative | (Data from regulatory submissions, not publicly detailed) |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays, based on OECD guidelines and common laboratory practices.
Bacterial Reverse Mutation Assay (Ames Test)
This test is performed to detect point mutations, which involve substitution, addition, or deletion of one or more DNA base pairs.[5]
-
Tester Strains : A set of Salmonella typhimurium histidine-requiring strains (e.g., TA98, TA100, TA1535, TA1537) and/or an Escherichia coli tryptophan-requiring strain (e.g., WP2uvrA) are used. These strains are selected to detect various types of mutagens.[6]
-
Metabolic Activation : The assay is conducted with and without a metabolic activation system (S9 mix), which is a post-mitochondrial fraction from the liver of rodents treated with enzyme-inducing agents, to simulate mammalian metabolism.[6]
-
Test Procedure :
-
Plate Incorporation Method : The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Pre-incubation Method : The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
-
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis : The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.[5]
In Vitro Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[7][8]
-
Cell Cultures : Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[8]
-
Metabolic Activation : The test is performed with and without an S9 metabolic activation system.[8]
-
Test Procedure :
-
Cell cultures are exposed to at least three analyzable concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.
-
A metaphase-arresting substance (e.g., colcemid) is added to the cultures before harvesting.
-
-
Harvesting and Staining : Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The slides are then stained (e.g., with Giemsa).
-
Data Analysis : At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The percentage of cells with aberrations is calculated. A substance is considered positive if it produces a concentration-dependent increase in the percentage of aberrant cells.[9]
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei.[10]
-
Test Animals : Typically, rodents (mice or rats) are used. At least 5 analyzable animals per sex per group are required.[10]
-
Administration : The test substance is administered via an appropriate route, usually once or twice. Doses are selected based on a preliminary toxicity study, with the highest dose being the maximum tolerated dose.[11]
-
Sample Collection : Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation and Staining : Smears are prepared and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs or reticulocytes) and normochromatic erythrocytes (NCEs) (e.g., May-Grünwald-Giemsa).[12]
-
Data Analysis : At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of bone marrow toxicity. A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.[12][13]
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the key genotoxicity assays described above.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Chromosomal aberrations in human lymphocytes exposed in vitro to enrofloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 6. bulldog-bio.com [bulldog-bio.com]
- 7. oecd.org [oecd.org]
- 8. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. oecd.org [oecd.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Danofloxacin Mesylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Danofloxacin Mesylate, a fluoroquinolone antibiotic. Adherence to these procedural steps is critical for minimizing exposure and ensuring operational integrity.
This compound is classified as harmful if swallowed and is recognized as very toxic to aquatic life with long-lasting effects[1]. Some data also suggests it may cause damage to organs through prolonged or repeated exposure[2][3]. Therefore, strict adherence to safety protocols is essential.
Occupational Exposure Limits
Monitoring the concentration of airborne contaminants is a critical aspect of laboratory safety. The following table summarizes the established occupational exposure limit (OEL) for this compound.
| Substance | Type | Value | Source |
| This compound | TWA | 200 µg/m³ | Zoetis[4] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Recommended Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Wear safety glasses with side-shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[5][6].
Hand Protection:
-
Chemical-resistant, impervious gloves must be worn when handling this compound[5][6][7].
-
Always inspect gloves prior to use.
-
Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact[5].
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[5].
Body Protection:
-
Wear protective clothing such as a lab coat, disposable coveralls, or other impervious clothing to prevent skin contact[4][6][7]. The type of body protection should be chosen based on the concentration and amount of the substance being handled and the specific workplace conditions[5].
Respiratory Protection:
-
Respiratory protection is generally not required in well-ventilated areas[5].
-
In case of insufficient ventilation or if the Occupational Exposure Limit is exceeded, wear a suitable NIOSH-approved respirator with a protection factor sufficient to control exposure[4][7].
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is as crucial as selecting the right equipment. The following workflow is designed to minimize the risk of contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include detailed procedures for handling, spill response, and disposal.
Safe Handling and Hygiene Practices
-
Avoid Contact: Prevent all contact with eyes, skin, and clothing. Do not breathe vapor or mist[4][8].
-
Ventilation: Use only in areas with adequate ventilation[4][7].
-
Hygiene: Eating, drinking, and smoking should be prohibited in areas where this material is handled, stored, and processed. Workers should wash hands and face before engaging in these activities. Remove contaminated clothing and protective equipment before entering eating areas[8].
-
Storage: Store in the original, tightly closed container in a dry, cool, and well-ventilated area. Protect from direct sunlight and freezing[7][8][9]. Keep away from incompatible materials[4][8].
Spill Response Protocol
In the event of a spill, a swift and organized response is critical to contain the material and prevent exposure and environmental release.
-
Personal Precautions: Do not touch damaged containers or spilled material unless wearing appropriate protective clothing[4]. Evacuate non-essential personnel from the affected area[7].
-
Containment: Stop the flow of material if it is safe to do so. Approach the release from upwind[8]. Prevent the spill from entering sewers, water courses, or drains[5][7][8].
-
Clean-up: For small spills, wipe up with absorbent material (e.g., cloth, fleece). For large spills, contain and collect the spillage with non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth and place it in a suitable, closed container for disposal[4][5][8].
-
Decontamination: Clean the spill area thoroughly to remove residual contamination[4].
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Logical flow for managing a chemical spill.
Waste Disposal
Proper disposal is a critical final step to prevent environmental contamination and ensure compliance with regulations.
-
The generation of waste should be avoided or minimized wherever possible[8].
-
Disposal of this product, solutions, and any by-products must comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements[8].
-
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor[8]. Waste should not be disposed of untreated into the sewer unless fully compliant with the requirements of all authorities with jurisdiction[8].
-
Empty containers may retain product residue and can be hazardous; do not reuse them[8]. This material and its container must be disposed of in a safe manner[4].
References
- 1. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemdmart.com [chemdmart.com]
- 4. www2.zoetis.ca [www2.zoetis.ca]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. zoetisus.com [zoetisus.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
